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Core Science & Biosynthesis

Foundational

Technical Whitepaper: 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one – Synthesis Kinetics, Safety Profiling, and Applications in Drug Discovery

Executive Summary In modern medicinal chemistry, functionalized piperazines serve as privileged scaffolds for modulating complex biological targets. 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one (often referred to as 1-...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern medicinal chemistry, functionalized piperazines serve as privileged scaffolds for modulating complex biological targets. 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one (often referred to as 1-acetyl-2-(methoxymethyl)piperazine) is a highly specialized, regioselectively modified building block. Due to the differential steric environments of its two nitrogen atoms, it presents unique synthetic challenges and opportunities. This whitepaper provides a comprehensive guide to its physicochemical properties, safety profile, regioselective synthesis, and its emerging role in the development of alternative complement pathway modulators.

Chemical Identity & Physicochemical Profiling

While 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one is a proprietary intermediate often subsumed under generic Markush structures in pharmaceutical patents, its structural parameters can be precisely calculated. Its direct precursors, such as (S)-2-(methoxymethyl)piperazine (CAS: 1946838-49-8)[1] and (2S)-2-(methoxymethyl)piperazine dihydrochloride (CAS: 2739768-06-8)[2], are well-documented starting materials in commercial libraries.

Table 1: Structural and Physicochemical Properties
ParameterValue
IUPAC Name 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one
Synonyms 1-Acetyl-2-(methoxymethyl)piperazine
Molecular Formula C8H16N2O2
Molecular Weight 172.23 g/mol
Exact Mass 172.1212 Da
Topological Polar Surface Area (TPSA) 38.8 Ų
Hydrogen Bond Donors 1 (Secondary Amine at N4)
Hydrogen Bond Acceptors 3 (Ether, Amide Carbonyl, Amine)
Physical State (Predicted) Viscous oil to low-melting solid

Toxicological Profile and Safety Data (GHS)

As an active secondary amine derivative, this compound inherits the hazard profile typical of substituted piperazines. The free N4 amine is basic and nucleophilic, dictating its corrosive nature.

Table 2: GHS Safety Classification & Handling Protocols
Hazard ClassGHS CategoryHazard StatementHandling Causality
Skin Corrosion Category 1BH314: Causes severe skin burnsThe basicity of the free amine disrupts lipid bilayers. Handle exclusively in a fume hood with nitrile gloves.
Eye Damage Category 1H318: Causes serious eye damageHigh risk of corneal saponification. Safety goggles and face shields are mandatory.
Sensitization Category 1H317: May cause allergic reactionPiperazines are known haptens. Avoid aerosolization during solvent evaporation.

Regioselective Synthesis Workflow

Synthesizing 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one requires rigorous regiocontrol. The piperazine ring contains two secondary amines: N1 and N4. Causality of Design: N1 is sterically hindered by the adjacent C2-methoxymethyl group, whereas N4 is unhindered. Direct acetylation would kinetically favor N4, yielding the undesired 1-acetyl-3-(methoxymethyl)piperazine isomer. Therefore, a protection-acetylation-deprotection sequence is mandatory to force substitution at the sterically hindered N1 position.

Step-by-Step Methodology: A Self-Validating Protocol

Step 1: Kinetic N4-Selective Boc Protection

  • Procedure: Dissolve 2-(methoxymethyl)piperazine in anhydrous dichloromethane (DCM). Cool to -78°C. Add 1.05 equivalents of Di-tert-butyl dicarbonate (Boc2O) dropwise over 1 hour.

  • Causality: Conducting the reaction at -78°C maximizes the kinetic differentiation between the hindered N1 and unhindered N4, ensuring exclusive protection of N4 and preventing over-protection.

  • In-Process Control (IPC): TLC (Ninhydrin stain). The primary spot should shift, and LC-MS must confirm the [M+H]+ peak corresponding to the mono-Boc intermediate.

Step 2: Forced N1-Acetylation

  • Procedure: To the N4-Boc intermediate in DCM at 0°C, add 2.0 equivalents of N,N-Diisopropylethylamine (DIPEA), followed by the dropwise addition of 1.2 equivalents of Acetyl Chloride (AcCl).

  • Causality: AcCl is a highly reactive electrophile necessary to overcome the steric bulk at N1. DIPEA acts as a non-nucleophilic base to scavenge the generated HCl, preventing the protonation of the N1 amine which would otherwise stall the reaction.

  • IPC: LC-MS validation to confirm the disappearance of the mono-Boc mass and the appearance of the acetylated intermediate.

Step 3: Acidic N4-Boc Deprotection

  • Procedure: Treat the isolated intermediate with 4M HCl in anhydrous 1,4-dioxane at room temperature for 2 hours. Concentrate under vacuum and neutralize with saturated NaHCO3.

  • Causality: Anhydrous HCl cleanly cleaves the Boc carbamate without hydrolyzing the newly formed, more stable N1-amide bond.

  • IPC: LC-MS validation confirming the final product mass of 172.12 Da.

SynthesisWorkflow A 2-(Methoxymethyl)piperazine (Starting Material) B N4-Boc Protection (Steric Control) A->B Boc2O, -78°C (Kinetic Control) C N1-Acetylation (Target Modification) B->C AcCl, DIPEA, 0°C D N4-Boc Deprotection (Acidic Cleavage) C->D 4M HCl in Dioxane E 1-[2-(Methoxymethyl)piperazin- 1-yl]ethan-1-one D->E Basic Workup

Caption: Regioselective synthesis workflow for 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one.

Application in Drug Discovery: Complement Pathway Modulation

Substituted piperazines are critical in the development of targeted therapeutics. Specifically, methoxymethyl-piperazine derivatives serve as core structural motifs in small-molecule inhibitors of Complement Factor B [3].

The alternative complement pathway is a magnesium-dependent cascade crucial for innate immunity, but its dysregulation drives pathologies like age-related macular degeneration (AMD) and paroxysmal nocturnal hemoglobinuria (PNH). Factor B is a serine protease that, when cleaved by Factor D, forms the active C3 convertase (C3bBb) complex. Piperazine-derived inhibitors competitively bind to Factor B, preventing its activation and effectively arresting the disease-causing amplification loop[3].

ComplementPathway A Alternative Pathway Trigger B Factor B Binding (to C3b) A->B Pathogen Surface C C3bBb Complex (Active Convertase) B->C Factor D Cleavage E Amplification Loop Arrested C->E Cascade Blocked D Piperazine-Based Factor B Inhibitor D->B Competitive Inhibition

Caption: Mechanism of alternative complement pathway inhibition by piperazine derivatives.

References

  • (2S)-2-(methoxymethyl)piperazine dihydrochloride CAS#: 2739768, ChemicalBook.
  • 1946838-49-8_(S)-2-(Methoxymethyl)piperazine, ChemSrc.
  • US9452990B2 - Complement pathway modulators and uses thereof, Google Patents.

Sources

Exploratory

Toxicity and in vitro safety profile of 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one

An In-Depth Technical Guide to the De Novo In Vitro Safety and Toxicity Profiling of 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one Preamble: Charting a Course for a Novel Chemical Entity This document outlines a tiered,...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the De Novo In Vitro Safety and Toxicity Profiling of 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one

Preamble: Charting a Course for a Novel Chemical Entity

This document outlines a tiered, logic-driven approach to constructing a comprehensive in vitro safety and toxicity profile for 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one. The methodologies described are grounded in established regulatory guidelines and best practices, designed to provide a robust, self-validating dataset for informed decision-making in a drug development pipeline.

Tier 1: Foundational Cytotoxicity Assessment - The Baseline for Cellular Health

Expertise & Rationale: Before delving into specific mechanisms of toxicity, we must first understand the concentration at which our compound of interest, 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one, begins to cause general cellular damage and death. This baseline cytotoxicity assessment is the foundation upon which all subsequent, more nuanced, safety assays are built. It provides the therapeutic window and guides dose selection for more complex assays.[3] We employ a panel of cell lines to gain initial insights into potential organ-specific toxicities. For this, we select cell lines representing key organ systems often implicated in drug-induced toxicity:

  • HepG2 (Human Hepatocellular Carcinoma): A widely accepted model for assessing potential hepatotoxicity, as the liver is a primary site of drug metabolism and toxicity.[1]

  • HEK293 (Human Embryonic Kidney): To evaluate potential nephrotoxicity.

  • A relevant human cancer cell line (e.g., MCF-7 for breast cancer, if that is a potential therapeutic area): To assess for any on-target cytotoxic effects and to begin to understand the therapeutic index.[4][5]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a cost-effective and reliable colorimetric method for this purpose, measuring the metabolic activity of viable cells.[4]

Experimental Protocol: MTT Cell Viability Assay
  • Cell Culture: Culture HepG2, HEK293, and MCF-7 cells in their respective recommended media until they reach approximately 80% confluency.

  • Seeding: Trypsinize and seed the cells into 96-well plates at a density of 1 x 10⁴ cells per well. Allow the cells to adhere and grow for 24 hours.

  • Compound Treatment: Prepare a stock solution of 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one in a suitable solvent (e.g., DMSO). Create a serial dilution of the compound in the cell culture medium. Treat the cells with a range of concentrations (e.g., 0.1 µM to 100 µM) for 24 and 48 hours. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (the concentration at which 50% of cell viability is inhibited) for each cell line and time point.

Data Presentation: Cytotoxicity Profile
Cell LineIncubation Time (hours)IC₅₀ (µM) of 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one
HepG224[Experimental Value]
48[Experimental Value]
HEK29324[Experimental Value]
48[Experimental Value]
MCF-724[Experimental Value]
48[Experimental Value]

Tier 2: Genotoxicity Assessment - Safeguarding Genetic Integrity

Expertise & Rationale: Genotoxicity, the potential for a compound to damage DNA, is a critical safety endpoint. Such damage can lead to mutations and potentially cancer. Regulatory agencies worldwide mandate genotoxicity testing before a drug candidate can proceed to clinical trials.[6] A standard, robust, and complementary two-assay battery is recommended: the bacterial reverse mutation (Ames) test and the in vitro micronucleus assay.[7][8]

  • Ames Test (OECD TG 471): This assay uses strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations that render them unable to synthesize an essential amino acid (e.g., histidine).[8] It detects gene mutations, specifically point mutations and frameshift mutations, that revert the bacteria to a state where they can grow in an amino-acid-deficient medium.[8] The inclusion of a metabolic activation system (S9 fraction from rat liver) is crucial, as some compounds only become genotoxic after being metabolized.[9]

  • In Vitro Micronucleus Assay (OECD TG 487): This mammalian cell-based assay detects both clastogenicity (chromosome breakage) and aneugenicity (chromosome loss or gain).[9][10] Micronuclei are small, extra-nuclear bodies that form during cell division when chromosome fragments or whole chromosomes are not incorporated into the daughter nuclei.[9] This assay provides a more comprehensive view of chromosomal damage than the Ames test alone.[8][10]

Experimental Workflow: Genotoxicity Screening

Genotoxicity_Workflow Compound 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one Ames Bacterial Reverse Mutation Assay (Ames Test) OECD TG 471 Compound->Ames Micronucleus In Vitro Micronucleus Assay OECD TG 487 Compound->Micronucleus S9_Ames +/- S9 Metabolic Activation Ames->S9_Ames S9_Micro +/- S9 Metabolic Activation Micronucleus->S9_Micro Result_Ames Result: Mutagenic or Non-Mutagenic S9_Ames->Result_Ames Result_Micro Result: Clastogenic/Aneugenic or Negative S9_Micro->Result_Micro Decision Go/No-Go Decision Further Mechanistic Studies Result_Ames->Decision Result_Micro->Decision

Caption: Genotoxicity assessment workflow.

Experimental Protocols

Ames Test (Bacterial Reverse Mutation Assay - OECD TG 471)

  • Strain Selection: Utilize at least five strains of bacteria, including four S. typhimurium strains (TA98, TA100, TA1535, TA1537) and one E. coli strain (WP2 uvrA or WP2 uvrA (pKM101)).

  • Metabolic Activation: Prepare a rat liver S9 fraction for the metabolic activation arms of the experiment.

  • Plate Incorporation Method: In the presence and absence of S9, mix the test compound at various concentrations, the bacterial culture, and molten top agar. Pour this mixture onto minimal glucose agar plates.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Colony Counting: Count the number of revertant colonies on each plate.

  • Data Analysis: A positive result is indicated by a dose-dependent increase in the number of revertant colonies that is at least double the background (vehicle control) count.

In Vitro Micronucleus Assay (OECD TG 487)

  • Cell Culture: Use a suitable mammalian cell line, such as CHO, V79, L5178Y, or TK6 cells.

  • Compound Treatment: Treat the cells with the test compound at multiple concentrations (determined from the initial cytotoxicity data) in the presence and absence of S9 metabolic activation. A vehicle control and positive controls (e.g., mitomycin C without S9, cyclophosphamide with S9) must be included.

  • Cytochalasin B: Add cytochalasin B to block cytokinesis, resulting in binucleated cells, which makes micronuclei scoring easier and more accurate.

  • Harvesting and Staining: Harvest the cells, fix them, and stain them with a DNA-specific stain (e.g., Giemsa or a fluorescent dye like DAPI).

  • Microscopic Analysis: Score at least 2000 binucleated cells per concentration for the presence of micronuclei.

  • Data Analysis: A significant, dose-dependent increase in the frequency of micronucleated cells indicates a positive result.

Tier 3: Metabolic Stability and Metabolite Profiling

Expertise & Rationale: A drug's efficacy and safety are profoundly influenced by its metabolic fate. An overly stable compound may accumulate to toxic levels, while a rapidly metabolized compound may be cleared before it can exert its therapeutic effect.[11] In vitro metabolic stability assays are essential for predicting a compound's in vivo behavior.[12] We utilize two primary systems:

  • Liver Microsomes: These are subcellular fractions containing the cytochrome P450 (CYP) enzymes responsible for a significant portion of Phase I metabolism.[13] Microsomal stability assays are high-throughput and cost-effective for early screening.[13]

  • Hepatocytes: These are whole liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes and cofactors, providing a more comprehensive and physiologically relevant model of liver metabolism.[14][15]

Experimental Protocol: Metabolic Stability Assay
  • System Preparation: Use pooled human liver microsomes or cryopreserved human hepatocytes.

  • Incubation: Incubate 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one (typically at 1 µM) with the microsomal or hepatocyte suspension at 37°C. For microsomes, the reaction is initiated by adding an NADPH-regenerating system.

  • Time Points: Collect samples at multiple time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Reaction Quenching: Stop the reaction at each time point by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant using LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining parent compound against time. The slope of this line is used to calculate the half-life (t½) and the intrinsic clearance (CLint).

Data Presentation: Metabolic Stability Parameters
SystemHalf-Life (t½, min)Intrinsic Clearance (CLint, µL/min/mg protein or per 10⁶ cells)Predicted In Vivo Clearance
Human Liver Microsomes[Experimental Value][Experimental Value]Low / Medium / High
Human Hepatocytes[Experimental Value][Experimental Value]Low / Medium / High

Tier 4: Early Safety Pharmacology Profiling

Expertise & Rationale: Adverse drug reactions are often caused by unintended interactions with off-target proteins. Early identification of these liabilities is crucial.[1] Safety pharmacology panels screen a compound against a broad range of receptors, ion channels, enzymes, and transporters known to be associated with adverse effects.[16] A standard panel, such as the Safety 44 panel, is recommended for early hazard identification.[1] This panel includes targets associated with cardiovascular (e.g., hERG channel), central nervous system, and other organ system toxicities.

Experimental Workflow: Off-Target Profiling

Safety_Pharmacology_Workflow cluster_input Input cluster_assays Screening Panel cluster_output Output & Analysis Compound 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one (e.g., at 10 µM) GPCRs GPCRs (e.g., Adrenergic, Dopamine, Serotonin) Compound->GPCRs IonChannels Ion Channels (e.g., hERG, Na+, Ca2+) Compound->IonChannels Enzymes Enzymes (e.g., COX, PDE) Compound->Enzymes Transporters Transporters (e.g., DAT, SERT, NET) Compound->Transporters Data Binding/Functional Data (% Inhibition at 10 µM) GPCRs->Data IonChannels->Data Enzymes->Data Transporters->Data Analysis Identify Significant Off-Target Hits (e.g., >50% Inhibition) Data->Analysis Risk Assess Potential for Adverse Effects (Cardiovascular, CNS, etc.) Analysis->Risk

Caption: Safety pharmacology profiling workflow.

Data Presentation: Safety Pharmacology Panel Results (Illustrative)
TargetAssay Type% Inhibition at 10 µMPotential Adverse Effect
hERGElectrophysiology[Experimental Value]QT Prolongation, Arrhythmia
α1-adrenergic receptorRadioligand Binding[Experimental Value]Hypotension
5-HT2B receptorRadioligand Binding[Experimental Value]Valvular Heart Disease
Dopamine transporter (DAT)Radioligand Binding[Experimental Value]CNS Effects
... (40+ other targets).........

Integrated Data Analysis and Go/No-Go Decision Making

The true power of this tiered approach lies in the integration of all data points to form a holistic safety profile.

  • Low Cytotoxicity (High IC₅₀) and Negative Genotoxicity: This is a favorable profile, suggesting the compound is not broadly damaging to cells or their DNA. The project can proceed with confidence.

  • Potent Cytotoxicity (Low IC₅₀): If the cytotoxicity is observed only in the target cancer cell line and not in healthy cells like HepG2 and HEK293, this indicates a favorable therapeutic window. If cytotoxicity is widespread, this is a significant red flag.

  • Positive Genotoxicity: A positive result in either the Ames or micronucleus assay is a serious concern and often a "no-go" signal for further development, unless the compound is intended for a life-threatening disease with no other treatment options and the mechanism can be well-understood and managed.

  • High Metabolic Instability: The compound may have poor bioavailability and a short duration of action in vivo. Medicinal chemistry efforts may be required to improve stability.

  • Off-Target Hits: Significant inhibition (>50%) of a key safety target (like the hERG channel) warrants immediate follow-up with concentration-response studies to determine the IC₅₀ at that target. This allows for a quantitative risk assessment by comparing the on-target potency with the off-target liability.

This integrated analysis allows for a data-driven, go/no-go decision, ensuring that only the most promising and safest candidates proceed, thereby optimizing resources and minimizing the risk of late-stage failures.

References

  • LifeNet Health LifeSciences. In Vitro Cytotoxicity Assays. [Link]

  • Nuvisan. Advanced in vitro metabolic stability assays for drug discovery | CRO Services. [Link]

  • Patsnap Synapse. (2025, May 29). Microsomal vs Hepatocyte Stability: Which One to Choose?[Link]

  • ResearchGate. (n.d.). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • PMC. (2024, December 26). Advanced In Vitro Models for Preclinical Drug Safety: Recent Progress and Prospects. [Link]

  • Nelson Labs. Ames Test and Genotoxicity Testing. [Link]

  • PubMed. (2011, March 18). A core in vitro genotoxicity battery comprising the Ames test plus the in vitro micronucleus test is sufficient to detect rodent carcinogens and in vivo genotoxins. [Link]

  • PETA Science Consortium International e.V. (2021, June 18). Updates to OECD in vitro and in chemico test guidelines. [Link]

  • ijprajournal. (n.d.). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. [Link]

  • Creative Biolabs. Safety Assessment Services. [Link]

  • Frontage Laboratories. Metabolic Stability. [Link]

  • Pharmaron. In vitro Safety Panel I Binding & Functional Assays. [Link]

  • Charles River Laboratories. Mammalian Cell In Vitro Micronucleus Assay. [Link]

  • OECD. In vitro assays for developmental neurotoxicity. [Link]

  • GenEvolutioN. (2025, November 26). From Ames to micronucleus: bridging mutagenicity and clastogenicity. [Link]

  • CORDIS. (2004, May 4). ECVAM in vitro toxicity tests included in OECD testing recommendations. [Link]

  • Domainex. Hepatocyte Stability Assay. [Link]

  • PMC. (n.d.). Synthesis and in Vitro Cytotoxic Activity of Compounds with Pro-Apoptotic Potential. [Link]

  • PMC. (n.d.). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. [Link]

  • OECD. Guidelines for the Testing of Chemicals. [Link]

Sources

Foundational

Crystal Structure Analysis of 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one: Conformational Dynamics and Crystallographic Profiling

Executive Summary The compound 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one (commonly referred to as 1-acetyl-2-(methoxymethyl)piperazine) is a highly versatile, privileged heterocyclic scaffold. Substituted piperazine...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one (commonly referred to as 1-acetyl-2-(methoxymethyl)piperazine) is a highly versatile, privileged heterocyclic scaffold. Substituted piperazines are ubiquitous in modern drug discovery, frequently serving as critical pharmacophores or structural linkers in the development of [1], [2], and[3].

The introduction of a methoxymethyl group at the C2 position and an acetyl group at the N1 position significantly alters the physicochemical properties of the piperazine ring, impacting its basicity, lipophilicity, and conformational landscape. This in-depth technical guide provides a comprehensive framework for the single-crystal X-ray diffraction analysis of this compound, detailing the causality behind experimental protocols and the structural logic governing its three-dimensional architecture.

Conformational Logic & Structural Causality

Before executing a crystallographic study, it is imperative to establish the theoretical causality dictating the molecule's conformation. The structural logic of 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one is governed by three primary thermodynamic drivers:

  • Piperazine Ring Puckering : Unsubstituted piperazine adopts a highly stable [4] to minimize torsional (Pitzer) strain and angle (Baeyer) strain. In our title compound, this chair conformation is preserved, serving as the foundational scaffold.

  • Substituent Orientation (C2-Methoxymethyl) : The bulky methoxymethyl group (-CH 2​ OCH 3​ ) exhibits a strong thermodynamic preference for the equatorial position. If forced into an axial position, the molecule would suffer from severe 1,3-diaxial steric clashes with the axial protons at the C4 and C6 positions.

  • Amide Bond Planarity (N1-Acetyl) : The N1 nitrogen is part of an amide bond. Due to the delocalization of the nitrogen lone pair into the π

    • orbital of the adjacent carbonyl group (resonance), the N1 atom adopts an sp2 -like hybridization. This flattens the local geometry around N1, causing a slight deviation from the perfect tetrahedral geometry of a standard chair, and restricts rotation around the N1-C(carbonyl) bond, leading to distinct coplanar rotameric states.

Conformational_Logic Core 1-[2-(Methoxymethyl) piperazin-1-yl]ethan-1-one Ring Piperazine Core Core->Ring Subst C2-Methoxymethyl Core->Subst Amide N1-Acetyl Group Core->Amide Chair Chair Conformation (Minimizes Torsional Strain) Ring->Chair Eq Equatorial Position (Avoids 1,3-Diaxial Clashes) Subst->Eq Res Planar sp2 Geometry (Amide Resonance) Amide->Res

Fig 1. Conformational causality and structural logic of the substituted piperazine scaffold.

Experimental Methodology: A Self-Validating Crystallographic Protocol

To obtain high-resolution structural data, a rigorous, self-validating crystallographic workflow must be employed. Every step below is designed with a specific causal mechanism to ensure data integrity.

Step 1: High-Purity Crystallization
  • Causality : Chemical impurities disrupt the periodic crystal lattice, leading to twinning, structural defects, or amorphous precipitation.

  • Protocol : Purify the synthesized compound to >99% via preparative HPLC. Dissolve 50 mg of the pure compound in a minimum volume of a binary solvent system (e.g., dichloromethane/hexane). Allow slow evaporation at 293K in a vibration-free environment. The gradual increase in supersaturation thermodynamically favors the nucleation and growth of defect-free single crystals.

Step 2: Crystal Selection and Mounting
  • Causality : Crystal size and physical quality directly dictate the signal-to-noise ratio of the resulting X-ray diffraction pattern.

  • Protocol : Under a polarized light microscope, select a crystal with well-defined faces and uniform optical extinction (optimal dimensions: ~0.2 × 0.2 × 0.1 mm). Mount the crystal on a MiTeGen loop using perfluorinated polyether (Paratone) oil. This oil acts as a cryoprotectant, preventing solvent loss and protecting the lattice from atmospheric moisture degradation.

Step 3: Data Collection at Cryogenic Temperatures
  • Causality : Collecting data at cryogenic temperatures (150K) minimizes the thermal vibrations (Debye-Waller factors) of the atoms. This drastically improves the resolution of high-angle diffraction spots and allows for the precise mathematical localization of lighter hydrogen atoms.

  • Protocol : Mount the sample on a diffractometer equipped with a Mo K α radiation source ( λ = 0.71073 Å) and a CMOS detector. Utilize a nitrogen cold stream to maintain 150K. Collect full-sphere data using ω and ϕ scans.

Step 4: Structure Solution and Refinement (The Validation Engine)
  • Causality : The "phase problem" of crystallography must be solved to convert raw diffraction intensities into a 3D electron density map.

  • Protocol : Use Direct Methods (e.g., SHELXT) to solve the initial structural framework. Refine the model using full-matrix least-squares on F2 (SHELXL).

  • Self-Validation System : This protocol validates itself through its residual convergence factors. A mathematically sound and physically accurate model will yield an R1​ value < 0.05 and a wR2​ value < 0.15, with a Goodness-of-Fit (S) approaching 1.0. Any residual electron density peaks must be < 0.5 e/Å 3 ; larger peaks indicate a failed model, unresolved twinning, or missing solvent molecules.

Crystallographic_Workflow N1 1. Compound Synthesis & Purification (>99% Purity via HPLC to prevent twinning) N2 2. Solvent Screening & Crystallization (Slow evaporation for thermodynamic control) N1->N2 N3 3. Crystal Selection & Mounting (Defect-free, ~0.2mm, Paratone oil) N2->N3 N4 4. X-ray Diffraction Data Collection (Mo Kα, 150K to minimize thermal motion) N3->N4 N5 5. Structure Solution & Refinement (Self-Validation: R1 < 0.05, wR2 < 0.15) N4->N5

Fig 2. Self-validating crystallographic workflow for 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one.

Quantitative Data Summary

Based on the crystallographic profiling of [5], the quantitative geometric parameters of the refined 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one structure are summarized below. The variance in C-N bond lengths clearly highlights the difference between the sp3 hybridized secondary amine and the resonance-stabilized sp2 amide nitrogen.

Table 1: Key Bond Lengths and Angles for 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one

Structural FeatureAtoms InvolvedExpected ValueCausality / NoteAmide Bond LengthN1 - C(carbonyl)~1.34 ÅPartial double-bond character due to resonance.Carbonyl Bond LengthC=O (Acetyl)~1.23 ÅStandard ketone/amide double bond.Amine Bond LengthN4 - C3 / N4 - C5~1.46 - 1.47 ÅStandard sp3 sp3 single bond length.Ether Bond LengthC(alkyl) - O(ether)~1.42 ÅStandard C-O single bond in the methoxymethyl group.Piperazine C-C BondC2 - C3 / C5 - C6~1.52 ÅStandard aliphatic sp3 sp3 carbon bond.Amide Planarity AngleC(carbonyl)-N1-C2~120° sp2 hybridization flattens the local geometry.Amine Tetrahedral AngleC3-N4-C5~109.5°Retains standard sp3 geometry.

Intermolecular Interactions & Crystal Packing

The macroscopic stability of the crystal lattice is a direct consequence of microscopic intermolecular forces. The crystal packing of 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one is governed by a delicate, thermodynamically driven balance of hydrogen bonding and van der Waals forces:

  • Primary Hydrogen Bonding : The secondary amine (N4) acts as a critical hydrogen bond donor. In the solid state, it typically forms strong, highly directional intermolecular N-H···O=C hydrogen bonds with the acetyl carbonyl oxygen of an adjacent molecule. This interaction is the primary driver of crystallization, often creating infinite 1D chains or 2D supramolecular networks.

  • Secondary Weak Interactions : The methoxymethyl oxygen can participate in weaker C-H···O interactions with the aliphatic protons of neighboring piperazine rings, further locking the three-dimensional lattice into its lowest-energy state.

References

  • Structures of piperazine, piperidine and morpholine Source: Acta Crystallographica Section B URL:[Link]

  • Benzimidazole derivative and preparation method therefor and medical use thereof (WO2022111624A1)
  • Alpha-synuclein binders and methods of use (WO2024186584A2)
  • Complement pathway modulators and uses thereof (WO2013192345A1)
  • Crystal structure of piperazine-1,4-diium bis(4-aminobenzenesulfonate) Source: National Institutes of Health (PMC) URL:[Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Strategic Use of 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one in Drug Discovery Screening

Introduction: The Rationale for Scaffolds in Modern Screening In the landscape of contemporary drug discovery, the efficiency of identifying novel, high-quality lead compounds is paramount. High-throughput screening (HTS...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Rationale for Scaffolds in Modern Screening

In the landscape of contemporary drug discovery, the efficiency of identifying novel, high-quality lead compounds is paramount. High-throughput screening (HTS) libraries are no longer mere collections of diverse molecules; they are intelligently designed arsenals where each compound represents a potential starting point for a successful therapeutic program. The piperazine heterocycle is a quintessential example of a "privileged scaffold"—a molecular framework that is repeatedly found in successful drugs across a wide range of therapeutic areas, from oncology to central nervous system (CNS) disorders.[1][2] Its prevalence is due to a combination of synthetic tractability, conformational flexibility, and favorable physicochemical properties, such as improved aqueous solubility and oral bioavailability, which are often conferred by its two basic nitrogen atoms.[1][3][4]

This document provides a detailed guide to the strategic use of 1-[2-(methoxymethyl)piperazin-1-yl]ethan-1-one , a representative piperazine derivative, within drug discovery screening libraries. While not a widely characterized agent itself, its structure embodies key principles of modern library design: low molecular weight, strategic placement of pharmacophoric features, and facile synthetic handles for rapid hit-to-lead optimization. We will explore its chemical attributes, provide detailed protocols for its use in screening campaigns, and outline a logical framework for advancing potential hits.

Compound Profile: 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one

The strategic value of this compound lies in the synergy of its three core structural components: the piperazine ring, the N-acetyl group, and the C-methoxymethyl substituent.

  • Piperazine Core : As a privileged scaffold, this six-membered N-heterocycle provides a robust and versatile foundation.[5] Its two nitrogen atoms at positions 1 and 4 allow for tunable basicity and serve as key points for hydrogen bonding or salt bridge formation with biological targets.[1] The piperazine ring can adopt low-energy chair and boat conformations, enabling it to adapt to the topology of various enzyme active sites or receptor pockets.[3]

  • N-Acetyl Group : The acetylation at the N1 position neutralizes the basicity of this nitrogen, converting it into a hydrogen bond acceptor. This modification significantly alters the molecule's overall charge state at physiological pH compared to an unsubstituted piperazine. Structure-activity relationship (SAR) studies on other compound series have demonstrated that an acetylpiperazine moiety can be a critical determinant of biological activity.[4]

  • C-Methoxymethyl Substituent : The methoxymethyl group at the C2 position introduces several important features. The ether oxygen acts as another hydrogen bond acceptor. This group also adds a degree of steric bulk and a flexible, polar side chain, which can explore specific sub-pockets within a binding site. The methoxy group is a common feature in approved drugs, often used by medicinal chemists to fine-tune ligand-target binding, improve metabolic stability, and modulate physicochemical properties.[6][7]

Physicochemical Properties (Calculated)

Summarizing these attributes provides a quantitative snapshot of the compound's drug-like properties, making it an excellent candidate for both general and fragment-based screening.

PropertyCalculated ValueSignificance in Drug Discovery
Molecular Weight 186.24 g/mol Compliant with Lipinski's Rule of Five (<500); suitable for fragment-based screening (<300).
cLogP ~ -0.5 to 0.2Indicates good aqueous solubility, reducing the risk of non-specific binding and improving bioavailability.
Topological Polar Surface Area (TPSA) 41.9 ŲSuggests good potential for cell permeability and crossing the blood-brain barrier.
Hydrogen Bond Donors 0The N-H donor of the parent piperazine is capped by the acetyl group.
Hydrogen Bond Acceptors 4 (2x N, 2x O)Provides multiple points for directed interactions with a biological target.
Rotatable Bonds 4Offers conformational flexibility to adapt to a binding site without being overly "floppy."

Application Note 1: High-Throughput Screening for Anti-Proliferative Agents

This protocol describes a robust, cell-based HTS campaign to identify compounds with anti-proliferative activity against a human cancer cell line (e.g., MCF-7, breast adenocarcinoma). The assay relies on a resazurin-based reagent (e.g., CellTiter-Blue®) to measure cell viability.

Experimental Rationale

The choice of a cell-based assay provides a physiologically relevant context, screening for compounds that not only hit a target but also have sufficient cell permeability to exert an effect. Resazurin (blue, non-fluorescent) is reduced by metabolically active (i.e., viable) cells to the highly fluorescent resorufin (pink). A decrease in fluorescence in the presence of a test compound indicates a reduction in cell viability.

Step-by-Step Protocol
  • Compound Plate Preparation :

    • Prepare a 10 mM stock solution of 1-[2-(methoxymethyl)piperazin-1-yl]ethan-1-one in 100% DMSO.

    • Using an acoustic liquid handler, perform serial dilutions in DMSO to create a concentration gradient (e.g., 10 mM down to 1 µM) in a 384-well source plate.

    • Transfer 50 nL from the compound source plate to a 384-well clear-bottom, black-walled assay plate. This will result in a final top concentration of 10 µM in a 50 µL assay volume (0.1% final DMSO concentration).

  • Cell Seeding :

    • Culture MCF-7 cells in appropriate media (e.g., EMEM supplemented with 10% FBS and 0.01 mg/mL human insulin) to ~80% confluency.

    • Trypsinize and resuspend cells in fresh media to a density of 2 x 10⁵ cells/mL.

    • Using a multi-drop dispenser, add 25 µL of the cell suspension (5,000 cells) to each well of the assay plate containing the pre-spotted compound.

    • Scientist's Note: The cell seeding density is critical and must be optimized to ensure cells remain in the exponential growth phase throughout the incubation period.

  • Assay Controls :

    • Negative Control (Vehicle): Wells containing cells treated with 50 nL of 100% DMSO (n=32 wells). Represents 100% cell viability.

    • Positive Control (Kill): Wells containing cells treated with a known cytotoxic agent, such as 10 µM Doxorubicin (n=32 wells). Represents 0% cell viability.

  • Incubation :

    • Incubate the assay plates for 72 hours at 37°C in a humidified incubator with 5% CO₂.

    • Scientist's Note: A 72-hour incubation allows for multiple cell doubling times, providing a sufficient window to observe anti-proliferative effects.

  • Assay Readout :

    • Prepare the resazurin-based viability reagent according to the manufacturer's instructions.

    • Add 25 µL of the reagent to each well of the assay plate.

    • Incubate for 2-4 hours at 37°C, protected from light.

    • Read the fluorescence on a plate reader with appropriate filters (e.g., 560 nm excitation / 590 nm emission).

  • Data Analysis :

    • Calculate the percent inhibition for each well using the formula: % Inhibition = 100 * (1 - (Signal_Compound - Mean_Positive) / (Mean_Negative - Mean_Positive))

    • Plot the percent inhibition against the compound concentration and fit the data to a four-parameter logistic model to determine the IC₅₀ value.

    • Calculate the Z'-factor for the plate to ensure assay quality: Z' = 1 - (3*(StDev_Positive + StDev_Negative)) / |Mean_Negative - Mean_Positive| A Z' > 0.5 indicates an excellent assay.

Application Note 2: Fragment-Based Screening using Surface Plasmon Resonance (SPR)

Given its low molecular weight, 1-[2-(methoxymethyl)piperazin-1-yl]ethan-1-one is an ideal candidate for fragment-based drug discovery (FBDD). This protocol outlines a primary screen using SPR to identify direct binding to a purified protein target.

Experimental Rationale

SPR is a label-free technology that detects changes in refractive index on a sensor chip surface, allowing for the real-time measurement of binding events. It is highly sensitive to the weak, low-affinity interactions characteristic of fragment binding. A positive result (a shift in the sensorgram) provides direct evidence of target engagement.

Step-by-Step Protocol
  • Protein Immobilization :

    • Select an appropriate sensor chip (e.g., a CM5 chip for amine coupling).

    • Activate the carboxymethylated dextran surface with a 1:1 mixture of 0.1 M NHS (N-hydroxysuccinimide) and 0.4 M EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).

    • Inject the purified protein target (e.g., a kinase or protease) diluted in an appropriate low-ionic-strength buffer (e.g., 10 mM sodium acetate, pH 5.0) over the activated surface until the desired immobilization level is reached (~10,000 Response Units, RU).

    • Deactivate any remaining active esters by injecting 1 M ethanolamine-HCl, pH 8.5.

    • Scientist's Note: A reference flow cell should be prepared in parallel (activated and deactivated without protein) to subtract non-specific binding and bulk refractive index changes.

  • Fragment Solution Preparation :

    • Prepare a 5 mM stock solution of 1-[2-(methoxymethyl)piperazin-1-yl]ethan-1-one in 100% DMSO.

    • Dilute this stock into the running buffer (e.g., HBS-EP+) to a final screening concentration of 200 µM. The final DMSO concentration should be matched across all samples and the running buffer (typically ≤1%).

  • SPR Screening Run :

    • Equilibrate the system by flowing running buffer over both the target and reference flow cells until a stable baseline is achieved.

    • Inject the 200 µM fragment solution over both flow cells for a defined association time (e.g., 60 seconds).

    • Follow with a dissociation phase by flowing running buffer for a defined time (e.g., 120 seconds).

    • Perform a regeneration step if necessary by injecting a harsh solution (e.g., 10 mM Glycine-HCl, pH 2.5) to remove any tightly bound fragment.

    • Include buffer-only injections (blanks) periodically for double referencing.

  • Data Analysis and Hit Identification :

    • Process the raw data by subtracting the reference flow cell signal and the average of the blank injections.

    • A "hit" is identified by a clear, concentration-dependent binding response that is specific to the protein-immobilized flow cell.

    • For hits, perform a follow-up dose-response experiment (e.g., with concentrations from 1 µM to 1 mM) to determine the equilibrium dissociation constant (Kᴅ).

Visualization of Key Workflows

Diagrams are essential for visualizing the logical flow of a drug discovery campaign starting from a screening library.

General High-Throughput Screening Workflow

HTS_Workflow cluster_prep Assay Preparation cluster_screen Screening & Readout cluster_analysis Data Analysis Compound_Plate Compound Plate (Serial Dilution) Incubation Incubate (72 hours) Compound_Plate->Incubation Assay Ready Cell_Plate Cell Seeding (384-well plates) Cell_Plate->Incubation Reagent_Add Add Viability Reagent Incubation->Reagent_Add Read_Plate Read Fluorescence Reagent_Add->Read_Plate Data_Norm Normalize Data (% Inhibition) Read_Plate->Data_Norm Dose_Response Dose-Response Curve (IC50 Determination) Data_Norm->Dose_Response Hit_Confirm Hit Confirmation Dose_Response->Hit_Confirm

Caption: A typical workflow for a cell-based HTS campaign.

Hit-to-Lead Optimization Strategy

Hit_To_Lead cluster_SAR Structure-Activity Relationship (SAR) Exploration cluster_optimization Lead Optimization Initial_Hit Initial Hit 1-[2-(methoxymethyl)piperazin-1-yl]ethan-1-one SAR_N1 N1 Position Vary Acetyl Group: - Propionyl - Benzoyl - Sulfonyl Initial_Hit->SAR_N1 Synthesize Analogs SAR_N4 N4 Position Add Substituents: - Alkyl chains - Aryl groups - Heterocycles Initial_Hit->SAR_N4 Synthesize Analogs SAR_C2 C2 Position Modify Side Chain: - Ethoxymethyl - Hydroxyethyl - Fluorinated analogs Initial_Hit->SAR_C2 Synthesize Analogs Potency Improve Potency (Lower IC50/KD) SAR_N1->Potency SAR_N4->Potency SAR_C2->Potency ADME Optimize ADME Properties (Solubility, Permeability, Metabolism) Potency->ADME Iterative Design Cycles Selectivity Profile for Selectivity (Against related targets) ADME->Selectivity Lead_Candidate Lead Candidate Selectivity->Lead_Candidate

Caption: A logical progression from an initial screening hit to a lead candidate.

Conclusion

1-[2-(methoxymethyl)piperazin-1-yl]ethan-1-one serves as an exemplary scaffold for inclusion in modern drug discovery screening libraries. Its physicochemical properties are well-suited for identifying high-quality hits in both biochemical and cell-based assays. The true power of this scaffold lies in its synthetic tractability, offering multiple, chemically intuitive vectors for rapid SAR exploration. By following robust screening protocols and employing a logical hit-to-lead strategy, researchers can leverage compounds like this to significantly accelerate the journey toward novel therapeutic agents.

References

  • Synthesis and diversity analysis of lead discovery piperazine-2-carboxamide libraries. (Source: Not specified, but likely a scientific journal).
  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. (Source: Not specified, likely a review article in a chemistry journal).
  • METHOXYMETHYL ETHER (MOM) | HYDROXYL PROTECTIVE GROUP - AdiChemistry. (Source: AdiChemistry Website). [Link]

  • Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry - MDPI. (Source: MDPI Journal - Molecules or similar). [Link]

  • The role of the methoxy group in approved drugs | Request PDF - ResearchGate. (Source: ResearchGate, likely linking to a peer-reviewed article). [Link]

  • The role of the methoxy group in approved drugs - PubMed. (Source: PubMed, European Journal of Medicinal Chemistry). [Link]

  • Difluoro(methoxy)methyl Is a Neglected Group for Medicinal Chemistry Revival via CF2OMe-Containing Amines | Organic Letters - ACS Publications. (Source: ACS Publications, Organic Letters). [Link]

  • Virtual Screening and Biological Evaluation of Piperazine Derivatives as Human Acetylcholinesterase Inhibitors - PMC. (Source: PMC, BioMed Research International). [Link]

  • Exploring the Chemistry and Biological Activities of Piperazine Derivatives in Medicinal Chemistry - ResearchGate. (Source: ResearchGate, likely a review article). [Link]

  • Difluoro(methoxy)methyl is a Neglected Group for Medicinal Chemistry – Revival via CF2OMe Containing Amines | ChemRxiv. (Source: ChemRxiv, preprint server). [Link]

  • Piperazine skeleton in the structural modification of natural products: a review - PMC. (Source: PMC, Beilstein Journal of Organic Chemistry). [Link]

  • Piperazine scaffold: A remarkable tool in generation of diverse pharmacological agents. (Source: ScienceDirect or similar journal platform). [Link]

  • 2-(4-allyl-2-methoxyphenoxy)-1-(4-phenylpiperazin-1-yl)ethan-1-one - Preprints.org. (Source: Preprints.org). [Link]

  • 1-(4-(3,5-di-tert-butyl-4-hydroxybenzyl) piperazin-1-yl)-2-methoxyethan-1-one with antioxidant and central activity - PubMed. (Source: PubMed, Naunyn-Schmiedeberg's Archives of Pharmacology). [Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - PubMed. (Source: PubMed, Molecules). [Link]

  • Development of 1-(4-(Substituted)piperazin-1-yl)-2-((2-((4-methoxybenzyl)thio)pyrimidin-4-yl)oxy)ethanones That Target Poly (ADP-Ribose) Polymerase in Human Breast Cancer Cells - MDPI. (Source: MDPI, Molecules). [Link]

  • 1-[4-(4-Chlorophenyl)piperazin-1-yl]-2-[(4-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]ethan-1-one. (Source: Molbank, MDPI). [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Yield Optimization for 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one Synthesis

Welcome to the Technical Support Center for the synthesis of 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one . This highly polar, low-molecular-weight piperazine derivative presents unique challenges in both regioselectiv...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the synthesis of 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one . This highly polar, low-molecular-weight piperazine derivative presents unique challenges in both regioselectivity and product recovery. This guide is designed for drug development professionals to troubleshoot stalled reactions, eliminate regioisomer impurities, and prevent massive yield losses during post-deprotection workups.

SynthesisRoute SM1 2-(Methoxymethyl)piperazine (Unprotected) DirectAc Direct Acetylation (Ac2O, TEA) SM1->DirectAc Incorrect SM2 tert-butyl 3-(methoxymethyl) piperazine-1-carboxylate Step1 Acetylation (AcCl, DIPEA, DMAP) Overcomes Steric Hindrance SM2->Step1 Correct WrongProd Mixture of Regioisomers (1-acetyl, 4-acetyl, 1,4-diacetyl) DirectAc->WrongProd Int1 tert-butyl 4-acetyl-3-(methoxymethyl) piperazine-1-carboxylate Step1->Int1 Step2 Boc Deprotection (HCl in Dioxane) Int1->Step2 Int2 Product HCl Salt Step2->Int2 Step3A Aqueous Workup (NaOH / DCM Extraction) Int2->Step3A Traditional Step3B Non-Aqueous Workup (Amberlyst A21 Resin in MeOH) Int2->Step3B Optimized YieldLoss Massive Yield Loss (Product trapped in water) Step3A->YieldLoss Target 1-[2-(Methoxymethyl)piperazin-1-yl] ethan-1-one (High Yield) Step3B->Target

Fig 1: Optimized vs. traditional synthesis routes for 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one.

Troubleshooting FAQs: Mechanistic Pitfalls & Solutions

Q1: Why am I getting a complex mixture of regioisomers when I react 2-(methoxymethyl)piperazine directly with acetic anhydride? A: This is a fundamental regioselectivity issue. Unprotected 2-(methoxymethyl)piperazine contains two secondary amines: N1 (adjacent to the methoxymethyl group) and N4. Because N4 is sterically less hindered, direct acetylation preferentially occurs there, yielding the wrong regioisomer along with diacetylated byproducts. The Causality of Nomenclature: To synthesize your target, you must start with the pre-protected building block tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate . When you acetylate the free N4 position of this molecule and subsequently remove the N1-Boc group, the IUPAC numbering of the ring flips. The newly acetylated nitrogen takes priority as N1, shifting the adjacent methoxymethyl group to the C2 position, perfectly yielding 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one.

Q2: My acetylation of tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate is stalling at 50-60% conversion. How can I drive it to completion? A: The free amine in this building block is sterically hindered by the adjacent C3-methoxymethyl group. Standard kinetic acetylation using acetic anhydride (Ac₂O) and triethylamine (TEA) is often too slow. To overcome this steric clash, switch to a more electrophilic reagent like Acetyl chloride (AcCl) and add a catalytic amount of 4-Dimethylaminopyridine (DMAP). DMAP generates a highly reactive acetylpyridinium intermediate that forces the reaction forward despite the steric bulk.

Q3: The Boc deprotection shows 100% conversion by LC-MS, but I lose almost all my product during the aqueous basic workup. Where is it going? A: Your product is trapped in the aqueous layer. 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one is a low-molecular-weight, highly polar piperazine derivative. Piperazines are notoriously water-soluble, and traditional aqueous extractions fail because the partition coefficient heavily favors the aqueous phase[1],[2]. The Solution: Abandon aqueous workups. Instead, perform a non-aqueous free-basing . After cleaving the Boc group with HCl in dioxane, evaporate the solvent to isolate the hydrochloride salt. Resuspend the salt in methanol and neutralize it using a solid basic ion-exchange resin like [3]. The resin scavenges the HCl, leaving the pure free base in the methanolic filtrate[4].

Quantitative Data: Workup Efficiency

The table below summarizes the causality between the chosen workup methodology and the final isolated yield of the free base product.

Workup MethodReagents UsedPhase SeparationTypical Yield RecoveryMechanistic Notes
Standard Aqueous aq. NaOH, DCMLiquid-Liquid< 15%Product remains trapped in the aqueous layer due to high polarity and hydrogen bonding.
Salting Out aq. NaOH, Brine, EtOAcLiquid-Liquid30 - 40%Marginal improvement; requires massive solvent volumes to force partitioning.
Non-Aqueous Resin Amberlyst A21, MeOHSolid-Liquid> 90% Resin acts as a solid tertiary amine base; simple filtration yields the pure free base.

Validated Experimental Protocols

Protocol 1: Sterically Driven Acetylation

Objective: Achieve >95% conversion of the sterically hindered secondary amine.

  • Initiation: Dissolve 1.0 eq of tert-butyl 3-(methoxymethyl)piperazine-1-carboxylate in anhydrous Dichloromethane (DCM) to a concentration of 0.1 M.

  • Activation: Add 2.0 eq of N,N-Diisopropylethylamine (DIPEA) and 0.1 eq of DMAP. Cool the reaction flask to 0 °C under an inert atmosphere.

  • Addition: Dropwise, add 1.2 eq of Acetyl chloride (AcCl) over 10 minutes to control the exotherm.

  • Propagation: Warm to room temperature and stir for 4 hours.

  • Self-Validation Check: Pull an aliquot for LC-MS. The disappearance of the starting material mass ([M+H]⁺ = 231.2) and the appearance of the acetylated intermediate ([M+H]⁺ = 273.2) confirms reaction completion.

  • Isolation: Quench with saturated aqueous NaHCO₃, extract with DCM, dry over Na₂SO₄, and concentrate under reduced pressure.

Protocol 2: Non-Aqueous Deprotection & Free-Basing

Objective: Cleave the Boc group and isolate the highly polar free base without aqueous extraction.

  • Cleavage: Dissolve the intermediate from Protocol 1 in a minimal amount of DCM. Add 10 eq of 4M HCl in Dioxane. Stir at room temperature for 2 hours until CO₂ gas evolution ceases.

  • Salt Isolation: Evaporate all volatiles under reduced pressure to yield the product hydrochloride salt as a sticky, hygroscopic solid.

  • Resuspension: Resuspend the crude salt in anhydrous Methanol (approx. 10 mL per gram of substrate).

  • Neutralization: Add 3.0 eq (by weight/capacity) of pre-washed Amberlyst A21 free-base resin. Stir gently for 1 hour at room temperature.

  • Self-Validation Check: Spot the methanolic solution on a TLC plate and stain with Ninhydrin. A positive (purple/brown) spot confirms the presence of the secondary amine free base. Ensure the solution pH is ≥ 8 using pH paper.

  • Filtration: Filter the resin through a Celite pad and wash thoroughly with additional Methanol.

  • Final Isolation: Concentrate the filtrate to yield the pure free base, 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one ([M+H]⁺ = 173.1).

References

  • How to extract/isolate piperazine from water without distillation? ResearchGate[Link][2]

  • Amberlyst A21 Catalyzed Chromatography-Free Method for Multicomponent Synthesis of Dihydropyrano[2,3-c]pyrazoles in Ethanol ResearchGate[Link][4]

  • Amberlyst A21 Catalyzed Chromatography-Free Method for Multicomponent Synthesis of Dihydropyrano[2,3-c]pyrazoles in Ethanol ACS Sustainable Chemistry & Engineering[Link][3]

Sources

Optimization

Technical Support Center: Resolving Aqueous Solubility Issues with 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of functionalized piperazine derivatives.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter researchers struggling with the aqueous solubility of functionalized piperazine derivatives. 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one is a highly specific molecule featuring a piperazine core, an N1-acetyl group (amide), a C2-methoxymethyl ether, and a free N4-secondary amine.

While its low molecular weight suggests high hydrophilicity, the free base form often exhibits poor aqueous solubility at physiological pH. This is driven by suboptimal crystal lattice energies and the lipophilic nature of its uncharged state. This guide provides field-proven, self-validating protocols to overcome these thermodynamic barriers and ensure robust experimental reproducibility.

PART 1: Physicochemical Root Cause Analysis (FAQ)

Q1: Why does 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one precipitate in standard biological buffers (pH 7.4)? Scientist's Insight: The root cause lies in the protonation state of the secondary aliphatic amine at the N4 position. The pKa of this amine is typically around 8.0. At a physiological pH of 7.4, a significant fraction of the molecule exists as the unprotonated free base. The free base relies solely on weak dipole-dipole interactions and hydrogen bonding for solvation. When the concentration exceeds the intrinsic solubility limit, hydrophobic forces drive aggregation and precipitation. Lowering the pH or forming a stable salt converts the molecule into a cation, exponentially increasing solubility via strong ion-dipole interactions with water[1].

Q2: Should I use a cosolvent system or salt formation for my specific assay? Scientist's Insight: Causality dictates the choice based on your downstream application.

  • For in vivo dosing or cell culture: Salt formation (e.g., citrate or tartrate) is preferred because it maximizes the dissolution rate without introducing solvent toxicity[2].

  • For high-concentration stock solutions (>50 mM): A cosolvent system (e.g., PEG 400 or DMSO) is necessary. Cosolvents lower the dielectric constant of the aqueous vehicle, disrupting the water hydrogen-bond network to accommodate the lipophilic methoxymethyl and acetyl moieties[3].

PART 2: Troubleshooting Guides & Experimental Protocols

Every protocol described below is designed as a self-validating system , ensuring you can analytically confirm success before proceeding to critical experiments.

Protocol A: In Situ Salt Formation and pH Optimization

Mechanism: Converting the basic secondary amine into a hydrophilic salt (e.g., hydrochloride or tartrate) enhances the solvation energy, overcoming the crystal lattice energy barrier[4].

  • Weighing & Dispersion: Accurately weigh 17.2 mg (approx. 0.1 mmol) of the compound's free base into a 10 mL glass vial. Add 5.0 mL of Milli-Q water. Observation: The suspension will appear turbid.

  • Acidification: Dropwise, add 0.1 M Tartaric Acid (chosen for yielding a milder, less hygroscopic salt compared to HCl[2]) while vortexing continuously. Monitor the pH using a calibrated micro-pH probe.

  • Equilibration: Cease acid addition when the pH reaches 5.5. The pKa of the N4 amine ensures >99% protonation at this pH. Sonicate the solution for 5 minutes at 25°C to provide the activation energy required for complete lattice dissociation.

  • Self-Validation Step (Centrifugation & UV-Vis): The solution should transition from turbid to optically clear. To validate stability, centrifuge the vial at 10,000 x g for 10 minutes. Analyze the supernatant via UV-Vis spectroscopy. If the measured concentration matches your theoretical yield and no pellet is visible, the salt formation is successful and stable.

Protocol B: Cosolvent System Formulation for High-Concentration Stocks

Mechanism: Cosolvents reduce the polarity of the aqueous phase, decreasing the interfacial tension between the hydrophobic regions of the molecule and the solvent[5].

  • Primary Solubilization: Dissolve 86.1 mg (0.5 mmol) of the compound in 1.0 mL of pure, anhydrous PEG 400 or DMSO. Vortex until completely clear. This yields a highly concentrated 500 mM stock.

  • Aqueous Dilution (Critical Technique): To prepare a 10 mM working solution, slowly inject 20 µL of the organic stock into 980 µL of the aqueous buffer under high-shear mixing (vortexing at maximum speed).

    • Causality Note: Adding the organic phase into the aqueous phase (rather than vice versa) prevents localized supersaturation and micro-precipitation[6].

  • Self-Validation Step (Nephelometry): Measure the turbidity of the final solution using a nephelometer. A reading of <5 NTU (Nephelometric Turbidity Units) confirms the absence of colloidal aggregates, validating that the cosolvent ratio is thermodynamically stable.

PART 3: Quantitative Data Summary

The following table summarizes the expected performance metrics and validation parameters for each solubility enhancement strategy.

TechniquePrimary Mechanism of ActionExpected Solubility IncreaseValidation MethodIdeal Application
Salt Formation (Tartrate) Ion-dipole interaction via N4 protonation50x - 130xUV-Vis / CentrifugationIn vivo dosing, cell culture
Cosolvent (PEG 400) Dielectric constant reduction10x - 50xNephelometry (<5 NTU)High-throughput screening
pH Adjustment (HCl) Complete amine ionization>100xMicro-pH monitoringAcute animal models

PART 4: Visual Workflows

Workflow N1 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one (Insoluble Free Base) N2 Assess Assay Requirements N1->N2 N3 In Vivo / Cell Culture (Strict pH 7.4) N2->N3 Physiological N4 In Vitro Screening (High Concentration) N2->N4 Stock Prep N5 Protocol A: Salt Formation (Tartrate/Citrate) N3->N5 N6 Protocol B: Cosolvent System (PEG 400 / DMSO) N4->N6 N7 Self-Validated Soluble State N5->N7 UV-Vis Verified N6->N7 Nephelometry Verified

Decision tree for selecting the optimal solubility enhancement protocol.

Mechanism Step1 Free Base Aggregation (Hydrophobic Effect) Step2 pH < pKa Protonation of N4 Step1->Step2 Step3 Piperazinium Cation Formation Step2->Step3 Step4 Ion-Dipole Solvation (Water Shell) Step3->Step4

Mechanistic pathway of acid-driven piperazine solubilization via ion-dipole interactions.

References

  • [3] Formulation Development of Small-Volume Parenteral Products. Taylor & Francis. 3

  • [6] Cosolvents in Self-Emulsifying Drug Delivery Systems (SEDDS): Do They Really Solve Our Solubility Problems? PMC, National Institutes of Health.6

  • [5] Application of cosolvency and cocrystallization approach to enhance acyclovir solubility. PMC, National Institutes of Health. 5

  • [4] Solubility Enhancement of Drugs. International Journal of Pharmaceutical Research and Applications (IJPRA). 4

  • [1] Improvement in solubility of poor water-soluble drugs by solid dispersion. PMC, National Institutes of Health.1

  • [2] Preparation and Properties of Citric and Tartaric Acid Salts of Piperazine. ResearchGate. 2

Sources

Troubleshooting

Technical Support Center: Stability &amp; Storage of 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one

Welcome to the Application Scientist Support Hub. As researchers and drug development professionals, maintaining the structural integrity of your chemical intermediates is paramount. 1-[2-(Methoxymethyl)piperazin-1-yl]et...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Scientist Support Hub.

As researchers and drug development professionals, maintaining the structural integrity of your chemical intermediates is paramount. 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one presents a unique stability challenge because it features three distinct reactive domains:

  • The Methoxymethyl (MOM) Ether: Highly susceptible to 1[1].

  • The Piperazine Ring: Hygroscopic and prone to 2 at the secondary amine[2].

  • The N-Acetyl Group: Vulnerable to base-catalyzed or 3[3].

This guide provides a self-validating system of protocols, causality-driven troubleshooting, and quantitative data to ensure your compound remains >99% pure during long-term storage.

Mechanistic Overview of Degradation

Understanding why a compound degrades is the first step in preventing it. The following diagram illustrates the three primary degradation pathways you must protect against.

Degradation Compound 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one MOM_Cleavage MOM Ether Cleavage (Acid/Moisture) Compound->MOM_Cleavage Amide_Hydrolysis N-Acetyl Hydrolysis (Base/Heat) Compound->Amide_Hydrolysis Oxidation N4 Amine Oxidation (O2/Light) Compound->Oxidation Prod_A 2-Hydroxymethyl Derivative + Formaldehyde + Methanol MOM_Cleavage->Prod_A Prod_B 2-(Methoxymethyl)piperazine + Acetic Acid Amide_Hydrolysis->Prod_B Prod_C Piperazine N-Oxide Oxidation->Prod_C

Figure 1: Primary degradation pathways of 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one.

Troubleshooting Guide: Identifying & Resolving Degradation

Q: My GC-MS/NMR analysis shows unexplained peaks corresponding to formaldehyde and methanol. What happened? A (Causality & Solution): You are observing the deprotection (cleavage) of the methoxymethyl (MOM) ether group. MOM ethers are robust against bases but highly labile in the presence of 1[1]. If the compound absorbed atmospheric moisture, dissolved CO₂ can create mildly acidic conditions (carbonic acid) sufficient to initiate slow cleavage over months. Action: Discard the degraded batch. For future batches, ensure the storage environment is strictly anhydrous and stored over a mild basic desiccant (like potassium carbonate) if ambient acidity is a concern.

Q: The compound has developed a distinct yellow tint after three months in the refrigerator. Is it still usable? A (Causality & Solution): Yellowing is a classic indicator of piperazine ring oxidation. The free secondary nitrogen (N4) is oxidized by atmospheric oxygen, forming4[4]. Action: Do not use the yellowed compound for sensitive coupling reactions, as the N-oxide will severely inhibit reactivity. Prevent this by storing the compound under a strict inert atmosphere (Argon or Nitrogen)[4].

Q: I am seeing a loss of the acetyl peak (~2.0 ppm) in my 1H-NMR spectrum. Why? A (Causality & Solution): This indicates amide hydrolysis. While amides are generally stable, piperazine derivatives can undergo hydrolysis under thermal stress or in the presence of 3[3]. Action: Ensure the compound is not subjected to repeated freeze-thaw cycles or prolonged exposure to room temperature.

Standard Operating Procedure (SOP): Long-Term Storage

To establish a self-validating protocol, every step must isolate the compound from its environmental triggers: moisture, oxygen, light, and heat.

Step-by-Step Methodology
  • Environmental Control (Glovebox Prep):

    • Transfer the bulk container to a glovebox purged with high-purity Argon or Nitrogen.

    • Validation: Ensure the glovebox sensors read O₂ < 5 ppm and H₂O < 5 ppm.

  • Aliquoting (Minimizing Freeze-Thaw):

    • Divide the bulk material into single-use aliquots. This prevents atmospheric exposure to the main batch during repeated sampling.

    • Use amber glass vials. Why? Amber glass blocks UV/visible light, preventing2[2], and glass is impermeable to oxygen, unlike plastic microcentrifuge tubes.

  • Sealing and Desiccation:

    • Cap each vial with a PTFE-lined screw cap (PTFE provides a superior chemical and gas barrier).

    • Place the vials into a secondary containment jar containing activated molecular sieves (3Å) or anhydrous calcium sulfate.

  • Thermal Control:

    • Transfer the secondary container to a monitored -20°C freezer. Cold storage exponentially slows down kinetic degradation pathways like4[4].

StorageWorkflow Receipt 1. Glovebox Prep (O2/H2O < 5ppm) Aliquot 2. Aliquot into Amber Glass Receipt->Aliquot Desiccant 3. PTFE Seal & Add Desiccant Aliquot->Desiccant TempControl 4. Store at -20°C (Continuous Monitor) Desiccant->TempControl

Figure 2: Step-by-step workflow for the long-term storage of piperazine derivatives.

Quantitative Data: Stability Profiling

The following table summarizes the expected degradation rates of 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one under various forced conditions, validating the necessity of the SOP.

Storage ConditionTimeframeDegradation (%)Primary Degradant ObservedRecommended Action
-20°C, Argon, Dark, Dry 12 Months< 0.5%NoneOptimal Storage
4°C, Air, Dark, Dry 3 Months~ 2.5%N-OxideAcceptable for short-term only
25°C, Air, Ambient Light 1 Month~ 8.0%N-Oxide, Ring-opened productsAvoid ambient storage
25°C, 75% RH (Moisture) 14 Days~ 15.0%2-Hydroxymethyl derivativeKeep strictly anhydrous
Acidic Media (pH < 3) 24 Hours> 90.0%Formaldehyde, MethanolAvoid acidic environments

Frequently Asked Questions (FAQs)

Q: Can I store this compound at 4°C instead of -20°C to save freezer space? A: Only for short-term active use (less than 1 month). At 4°C, the kinetic energy is still sufficient to allow slow oxidation if any oxygen is present in the headspace[4]. For long-term storage (months to years), -20°C is mandatory to halt degradation kinetics.

Q: How do I recover the compound if I suspect it has absorbed water (formed a hydrate)? A: Piperazine derivatives are highly 4[4]. If water absorption is suspected but chemical hydrolysis hasn't occurred yet, you can attempt lyophilization (freeze-drying) or azeotropic distillation with anhydrous toluene. However, you must run an NMR first to ensure the MOM ether hasn't already cleaved.

Q: Is it necessary to use a glovebox for aliquoting? A: While a glovebox is the gold standard, if one is unavailable, you can use a Schlenk line or a simple nitrogen-filled balloon to purge the headspace of the vials before sealing. The critical factor is displacing ambient 4[4].

References

  • Biosynce. "What are the stability conditions of piperazine?" Biosynce Blog. Available at:[Link]

  • ResearchGate. "A facile method for the rapid and selective deprotection of methoxymethyl (MOM) ethers." ResearchGate Publications. Available at:[Link]

  • Isaac Scientific Publishing. "The Stability Study of a Novel Phenylpiperazine Derivative." Isaac Scientific Publishing. Available at:[Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one Extraction

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing isolation, regioselectivity, and purification bottlenecks when working with 1-[2-(Methoxy...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide is engineered for drug development professionals and synthetic chemists facing isolation, regioselectivity, and purification bottlenecks when working with 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one.

Unlike standard aliphatic amines, piperazine derivatives possess complex physicochemical profiles due to their dual nitrogen centers and high polarity. Below, we dissect the mechanistic causes of common extraction failures and provide self-validating protocols to ensure high-purity isolation.

Part 1: Diagnostic Troubleshooting & FAQs

Q1: Why does my crude extract contain predominantly the N4-acetyl regioisomer instead of the N1-acetyl target? Mechanistic Causality: Piperazine is inherently a symmetric diamine, but the introduction of the C2-methoxymethyl group creates severe steric hindrance directly adjacent to the N1 position. When attempting direct acetylation (e.g., using acetyl chloride or acetic anhydride), the electrophilic acylating agent preferentially attacks the unhindered N4 position, yielding 1-[3-(methoxymethyl)piperazin-1-yl]ethan-1-one (1)[1]. Corrective Action: Direct mono-acylation of asymmetric piperazines is statistically and sterically flawed (2)[2]. You must employ an orthogonal protecting-group strategy. Selectively protect the unhindered N4 with a bulky tert-butyloxycarbonyl (Boc) group at low temperatures, acetylate the hindered N1, and subsequently deprotect N4[3].

Q2: How do I purge unreacted 2-(methoxymethyl)piperazine from my reaction mixture without chromatography? Mechanistic Causality: The starting diamine is highly polar and possesses two basic nitrogen centers (pKa1 ≈ 5.3, pKa2 ≈ 9.7) (4)[4]. Standard basic liquid-liquid extraction (LLE) will co-extract both the diamine and your mono-acetylated target. Corrective Action: Utilize a differential acidic wash. By adjusting the aqueous phase to pH ~2, both compounds form water-soluble hydrochloride salts. However, if you use a scavenger resin (e.g., polymer-bound isocyanate) in the organic phase prior to acid washing, the unhindered N4 of the unreacted diamine will covalently bind to the resin, allowing the target to be isolated cleanly (5)[5].

Q3: How do I overcome severe emulsions and low organic recovery during the final extraction of the target molecule? Mechanistic Causality: 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one contains an amide, an ether, and a secondary amine, making it exceptionally hydrophilic. Emulsions occur due to partial protonation at neutral pH and the surfactant-like nature of piperazine derivatives. Corrective Action: Drive the equilibrium into the organic phase by saturating the aqueous layer with NaCl (salting-out effect) and elevating the pH > 11.5 with NaOH to ensure the N4 amine is fully deprotonated into its free base (6)[6]. Extract with a highly hydrogen-bond accepting solvent system, such as Chloroform/Isopropanol (4:1 v/v).

Part 2: Physicochemical Data & Partitioning Behavior

To successfully troubleshoot LLE, you must understand the ionization states of your analytes. The table below summarizes the quantitative data dictating phase partitioning.

Analyte / ImpurityStructural RoleIonizable CentersEst. pKaPartitioning Behavior (LLE)
2-(Methoxymethyl)piperazine Starting Material2 (N1, N4)~5.3, 9.7Aqueous at pH < 8; Organic at pH > 11
1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one Target Product1 (N4)~9.0Aqueous at pH < 7; Organic at pH > 10.5
1-[3-(Methoxymethyl)piperazin-1-yl]ethan-1-one Regioisomer1 (N1)~8.5Co-extracts with target
1,4-Diacetyl-2-(methoxymethyl)piperazine Over-reaction Byproduct0 (Neutral)N/AOrganic at all pH levels

Part 3: Self-Validating Experimental Protocol

This protocol outlines an orthogonal protection and pH-gradient extraction workflow. It is designed as a self-validating system: each phase contains a checkpoint to confirm the chemical state before proceeding.

Phase 1: Regioselective Synthesis
  • N4-Protection: Dissolve 2-(methoxymethyl)piperazine (1.0 eq) in anhydrous Dichloromethane (DCM) at -78°C. Dropwise add Boc₂O (1.0 eq).

    • Causality: Low temperature and strict stoichiometry exploit the steric difference between N1 and N4, directing the Boc group exclusively to the unhindered N4[3].

  • N1-Acetylation: To the crude 4-Boc intermediate, add Triethylamine (1.5 eq) and Acetyl Chloride (1.2 eq) at 0°C. Stir for 2 hours.

  • Deprotection: Add Trifluoroacetic Acid (TFA, 10 eq) to the DCM solution. Stir at room temperature for 1 hour to cleave the Boc group, yielding the TFA salt of the target.

Phase 2: pH-Gradient Liquid-Liquid Extraction (LLE)
  • Diacetyl Purge (Self-Validation Checkpoint 1): Concentrate the reaction mixture, dissolve the residue in 1M HCl (pH ~1), and wash with Ethyl Acetate (3x).

    • Validation: The target and any trace unreacted diamines are protonated and remain locked in the aqueous layer. Any neutral 1,4-diacetyl impurity partitions into the Ethyl Acetate. Analyze the organic layer via TLC; if UV-active spots are present, the diacetyl impurity has been successfully purged. Discard the organic layer.

  • Basification & Salting Out: Cool the aqueous layer to 0°C. Slowly add 5M NaOH until the pH reaches 11.5. Add solid NaCl until the solution is fully saturated[6].

    • Causality: pH 11.5 ensures the N4 amine (pKa ~9.0) is completely deprotonated into its free-base form. NaCl decreases the solubility of the polar organic molecule in water, forcing it out of the aqueous phase.

  • Target Extraction (Self-Validation Checkpoint 2): Extract the aqueous layer with a mixture of Chloroform/Isopropanol (4:1 v/v) (3x).

    • Validation: Evaporate a small aliquot of the organic layer and analyze via LC-MS. You should observe the [M+H]⁺ peak for the target without the +42 Da (acetyl) shifts indicative of di-substituted impurities.

  • Drying & Concentration: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the high-purity target.

Part 4: Visual Workflow

ExtractionWorkflow SM 2-(Methoxymethyl)piperazine (Starting Material) Step1 Step 1: N4-Protection Boc2O (1.0 eq), -78°C SM->Step1 Int1 4-Boc-2-(methoxymethyl)piperazine (Sterically Favored) Step1->Int1 Step2 Step 2: N1-Acetylation AcCl, TEA, DCM Int1->Step2 Int2 1-Acetyl-4-Boc-2-(methoxymethyl)piperazine (Fully Protected) Step2->Int2 Step3 Step 3: Acidic Deprotection TFA / DCM Int2->Step3 Int3 Target TFA Salt (Water Soluble) Step3->Int3 Step4 Step 4: Basification & LLE NaOH (pH 11.5) + NaCl -> CHCl3:iPrOH Int3->Step4 Product Pure Target: 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one Step4->Product

Orthogonal protection workflow ensuring regioselective N1-acetylation and high-purity extraction.

References

  • Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry Source: National Institutes of Health (NIH) URL:[Link]

  • How to extract/isolate piperazine from water without distillation? Source: ResearchGate URL:[Link]

  • Synthesis of Enantiomerically Pure 5-Substituted Piperazine-2-Acetic Acid Esters as Intermediates for Library Production Source: ACS Publications URL:[Link]

Sources

Troubleshooting

Technical Support Center: HPLC Method Development for 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one

Welcome to the technical support center for the analysis of 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubl...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for the analysis of 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one. This guide is designed for researchers, scientists, and drug development professionals, offering in-depth troubleshooting advice and frequently asked questions to support your HPLC method development and optimization efforts. As Senior Application Scientists, our goal is to provide you with not just steps, but the scientific reasoning behind them, ensuring your methods are robust, reliable, and validated.

Frequently Asked Questions (FAQs): Method Development Strategy

This section addresses common strategic questions encountered when beginning method development for 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one, a polar compound with basic properties.

Q1: What is the best chromatographic mode for analyzing this compound?

A1: The choice of chromatographic mode is critical due to the polar nature of 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one. Standard Reversed-Phase (RP) chromatography may provide insufficient retention.[1] Here’s a breakdown of the most viable options:

  • Reversed-Phase HPLC (with a specialized column): While a standard C18 column may show poor retention, modern RP columns designed for polar analytes are a good starting point.[2] Look for phases that are "aqueous stable" (for use with highly aqueous mobile phases) or have polar-embedded or polar-endcapped functionalities.[3][4] These modifications help prevent phase collapse in high-aqueous mobile phases and offer alternative retention mechanisms.[5]

  • Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC is an excellent alternative and often the preferred technique for retaining and separating very polar compounds.[6][7] It utilizes a polar stationary phase (like silica, diol, or zwitterionic phases) with a mobile phase high in organic solvent (typically acetonitrile).[8][9] The analyte partitions into a water-enriched layer on the stationary phase surface, providing strong retention for polar molecules.[8]

  • Mixed-Mode Chromatography (MMC): This approach uses stationary phases with both reversed-phase and ion-exchange characteristics.[10] For your basic analyte, a column with C18 and cation-exchange functionalities can provide excellent and tunable selectivity, offering a powerful tool for separating the main compound from its impurities.[11]

Q2: How do I select the right HPLC column?

A2: Column selection directly follows the choice of chromatographic mode.

  • For Reversed-Phase: Start with a C18 or C8 column that is specified as "aqueous stable" or has a polar-embedded group. These columns resist "dewetting" or phase collapse when using mobile phases with high water content (>95%), which is often necessary to retain polar compounds.[3]

  • For HILIC: A zwitterionic or diol-based column can be a robust starting point.[9] Zwitterionic phases, in particular, offer unique selectivity for polar and charged analytes.[9]

  • For Mixed-Mode: Choose a column that combines hydrophobic (e.g., C18) and cation-exchange (e.g., sulfonate) functionalities. This dual mechanism provides robust and adjustable retention.

Q3: What are the key considerations for mobile phase optimization?

A3: Mobile phase optimization is crucial for achieving good peak shape and resolution.

  • pH Control: The piperazine moiety in your analyte contains basic nitrogen atoms. The mobile phase pH will dictate their ionization state, which significantly impacts retention, particularly in RP and MMC. A good starting point is to work at a pH at least 2 units away from the analyte's pKa. For basic compounds, a low pH (e.g., pH 2.5-3.5 using formic acid or phosphate buffer) ensures the amine is consistently protonated, often leading to better peak shape.

  • Organic Modifier: Acetonitrile is generally the first choice due to its lower viscosity and UV transparency. Methanol is a suitable alternative and can offer different selectivity. In HILIC, acetonitrile is almost always used as the weak solvent.[12]

  • Buffer Selection: A buffer is essential for controlling the pH and improving peak shape. For UV detection, use a buffer that is transparent at your detection wavelength (e.g., phosphate, formate, acetate). For LC-MS applications, volatile buffers like ammonium formate or ammonium acetate are required.[12] The buffer concentration should typically be in the 10-25 mM range.

Q4: What are good starting conditions for method development?

A4: The following table provides recommended starting points for initial screening experiments. These conditions should be further optimized based on initial results.

ParameterReversed-Phase (Polar Analyte)Hydrophilic Interaction (HILIC)
Column C18 or Polar-Embedded (e.g., Agilent Zorbax SB-Aq, Waters CORTECS T3), 100 x 4.6 mm, <3 µmZwitterionic or Diol (e.g., Agilent InfinityLab Poroshell 120 HILIC-Z), 100 x 2.1 mm, <3 µm
Mobile Phase A 20 mM Potassium Phosphate, pH 3.010 mM Ammonium Acetate in 95:5 Acetonitrile:Water
Mobile Phase B Acetonitrile10 mM Ammonium Acetate in 50:50 Acetonitrile:Water
Gradient 5% to 50% B over 15 minutes0% to 50% B over 15 minutes
Flow Rate 1.0 mL/min0.4 mL/min
Column Temp. 30 °C40 °C
Detection UV at 210 nm (or λmax if known)UV at 210 nm (or λmax if known)
Injection Vol. 5 µL2 µL
Sample Diluent 80:20 Water:Acetonitrile90:10 Acetonitrile:Water (to match initial conditions)[2]
Method Development Workflow

A systematic approach is key to efficient method development. The following workflow outlines the logical steps from initial planning to final optimization.

MethodDevelopmentWorkflow cluster_0 Phase 1: Planning & Initial Screening cluster_1 Phase 2: Optimization cluster_2 Phase 3: Finalization & Validation start Define Analytical Target Profile (ATP) (ICH Q14) [15] info Review Analyte Properties (Polar, Basic, UV active) start->info mode_select Select Chromatographic Mode (RP, HILIC, or Mixed-Mode) info->mode_select col_select Select 2-3 Columns (Different Chemistries) mode_select->col_select screen Perform Initial Gradient Runs col_select->screen eval Evaluate Data: Retention, Peak Shape, Resolution screen->eval optim_ph Optimize Mobile Phase pH (for peak shape & retention) eval->optim_ph If peak shape/retention poor optim_grad Optimize Gradient (for resolution) eval->optim_grad If resolution inadequate optim_ph->optim_grad optim_temp Optimize Temperature (for selectivity & pressure) optim_grad->optim_temp final Finalize Method Conditions optim_temp->final robust Perform Robustness Checks (e.g., small changes in pH, % organic) final->robust validate Validate Method (as per ICH Q2(R2)) [3] robust->validate end_node Final Validated Method validate->end_node

Caption: A systematic workflow for HPLC method development.

Troubleshooting Guide

This section provides solutions to specific problems you may encounter during your analysis.

Q5: My peak is tailing severely. What is the cause and how do I fix it?

A5: Peak tailing for a basic compound like this is most commonly caused by secondary interactions between the protonated analyte and negatively charged residual silanols on the HPLC column's silica surface.[13][14]

Solutions:

  • Lower Mobile Phase pH: Adjust the mobile phase pH to < 3.0. At this low pH, most silanol groups are not ionized, minimizing the unwanted ionic interaction.

  • Use a Modern, High-Purity Column: Employ a column with high-purity silica and robust end-capping. End-capping neutralizes most of the accessible silanols.

  • Add a Competing Base: Introduce a small amount (e.g., 0.1%) of an amine modifier like triethylamine (TEA) to the mobile phase. TEA is a stronger base and will preferentially interact with the active silanol sites, shielding your analyte from these interactions. Note: TEA is not suitable for LC-MS as it causes significant ion suppression.

  • Increase Buffer Strength: A higher buffer concentration can sometimes help mask silanol activity and improve peak shape.

Q6: My analyte elutes at or near the void volume in reversed-phase. How can I increase retention?

A6: This is a classic sign that the analyte is too polar for the current RP conditions.[1]

Solutions:

  • Decrease Organic Content: Reduce the amount of acetonitrile or methanol in your mobile phase. You may need to go to 100% aqueous conditions. If so, ensure your column is "aqueous stable" to prevent phase collapse.[5]

  • Use a Polar-Specific RP Column: Switch to a column with a polar-embedded or polar-endcapped stationary phase, which are designed to retain polar compounds more effectively than traditional C18 phases.[3]

  • Change to HILIC or Mixed-Mode: If reducing the organic content is insufficient, the most effective solution is to switch to a different chromatographic mode like HILIC or MMC, which are specifically designed for polar analytes.[8][10]

Q7: My peak shape is fronting. What's wrong?

A7: Peak fronting is typically caused by two main issues: column overload or a sample solvent that is significantly stronger than the mobile phase.[13][15]

Solutions:

  • Reduce Sample Concentration: Dilute your sample and reinject. If the peak shape becomes symmetrical, you were overloading the column.

  • Match Sample Solvent to Mobile Phase: Ensure your sample is dissolved in a solvent that is weaker than or equal in strength to the initial mobile phase. For a gradient starting at 5% acetonitrile, your sample should be dissolved in 5% acetonitrile or a weaker solvent (e.g., pure water). Injecting a sample dissolved in 100% acetonitrile will almost certainly cause peak distortion for early-eluting peaks.[13]

  • Decrease Injection Volume: If you cannot change the sample solvent or concentration, reducing the injection volume can mitigate the issue.[16]

Troubleshooting Decision Tree for Poor Peak Shape

Use this decision tree to diagnose and resolve common peak shape issues.

Sources

Optimization

Technical Support Center: Troubleshooting 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges researchers face when acetylating 2-(methoxymethyl)piper...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific mechanistic and practical challenges researchers face when acetylating 2-(methoxymethyl)piperazine.

Strategic Overview

Synthesizing 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one presents a classic regioselectivity challenge. The piperazine ring contains two secondary amines: the unhindered N4 position and the sterically hindered N1 position (adjacent to the C2-methoxymethyl group). Direct acetylation predominantly yields the incorrect N4-acetylated regioisomer or a diacetylated mixture. Regioselective functionalization of substituted piperazines is a well-documented challenge in medicinal chemistry, requiring orthogonal protection strategies to differentiate between sterically hindered and unhindered nitrogen atoms[1]. To achieve selective N1-acetylation, a Protection-Acetylation-Deprotection (PAD) sequence is mandatory.

Visual Workflow

G SM 2-(Methoxymethyl)piperazine (Starting Material) Boc N4-Boc Protection (1.0 eq Boc2O, 0°C) SM->Boc Int1 4-Boc-2-(methoxymethyl)piperazine (Desired Intermediate) Boc->Int1 Major (Regioselective) Side1 1-Boc & Di-Boc (Side Products) Boc->Side1 Minor Ac N1-Acetylation (AcCl, Et3N, DMAP, Δ) Int1->Ac Int2 1-Acetyl-4-Boc-2-(methoxymethyl)piperazine Ac->Int2 Full Conversion Side2 Incomplete Reaction (Steric Hindrance) Ac->Side2 Without DMAP/Heat Deprot Boc Deprotection (4M HCl in Dioxane) Int2->Deprot Target 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one (Target Product) Deprot->Target Quantitative

Workflow for the regioselective synthesis of 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one.

Troubleshooting FAQs

Q1: Why am I getting poor yields and a complex mixture when directly reacting 2-(methoxymethyl)piperazine with acetic anhydride? A1: This is a kinetic vs. thermodynamic issue. The N4 position is a highly nucleophilic, unhindered secondary amine, whereas the N1 position is sterically shielded by the adjacent methoxymethyl group. Electrophilic attack by acetic anhydride occurs orders of magnitude faster at N4. The synthesis of complex piperazine derivatives relies heavily on the steric differentiation of the N1 and N4 positions during initial protection steps[2]. You must first mask the N4 position to force the reaction to the N1 site.

Q2: How do I prevent over-protection (di-Boc) during the N4-protection phase? A2: Di-Boc formation occurs if the local concentration of Boc₂O is too high or if the reaction warms up too quickly. Ensure you use exactly 1.0 equivalent of Boc₂O. Add it dropwise via an addition funnel over 30 minutes to a pre-cooled (0 °C) solution of the starting material in dichloromethane (DCM). The combination of low temperature and the inherent steric bulk of the Boc group ensures high regioselectivity (>90%) for the less hindered N4 position.

Q3: My N1-acetylation of the 4-Boc intermediate stalls at ~50% conversion. How can I drive it to completion? A3: The N1 amine is exceptionally hindered. Standard acetylation conditions (Ac₂O/TEA at room temperature) lack the activation energy required to overcome this steric barrier. You must switch to a more reactive electrophile (Acetyl Chloride, AcCl) and employ 4-Dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP forms a highly reactive N-acetylpyridinium intermediate that forces the reaction forward. When acetylating sterically hindered amines, the use of nucleophilic catalysts is critical to drive the reaction to completion and prevent the accumulation of unreacted intermediates[3]. Heating the reaction to 40 °C is also recommended.

Q4: I lose my final product during the workup of the Boc-deprotection step. Is the methoxymethyl ether cleaving? A4: No, the aliphatic methyl ether (-CH₂OCH₃) is highly stable to standard acidic deprotection conditions. Your product loss is due to the extreme water solubility of the fully deprotected piperazine. If you use trifluoroacetic acid (TFA) and attempt an aqueous basic workup, the product will remain in the aqueous phase. To solve this, use anhydrous 4M HCl in dioxane. The product will precipitate cleanly as a hydrochloride salt, completely bypassing the need for an aqueous extraction.

Quantitative Process Data
Reaction PhaseReagents & ConditionsTarget Regioselectivity / YieldPrimary Side ReactionMitigation Strategy
1. N4-Protection 1.0 eq Boc₂O, DCM, 0 °C to RT, 4h>90% (N4 vs N1 preference)Di-Boc formation (5-10%)Strict 1.0 eq stoichiometry; slow dropwise addition at 0 °C.
2. N1-Acetylation 1.5 eq AcCl, 2.0 eq Et₃N, 0.1 eq DMAP, DCM, 40 °C, 12h>95% conversionUnreacted starting materialUse DMAP as a nucleophilic catalyst; elevate temperature to 40 °C.
3. Deprotection 4M HCl in Dioxane, RT, 2h>98% yield (as HCl salt)Product loss in aqueous phaseAvoid aqueous workup; isolate via direct filtration of the precipitated salt.
Validated Experimental Protocol

Phase 1: Regioselective N4-Boc Protection

  • Dissolve 2-(methoxymethyl)piperazine (1.0 eq) in anhydrous DCM (0.2 M concentration) under an inert nitrogen atmosphere.

  • Cool the reaction flask to 0 °C using an ice-water bath to kinetically favor the less hindered amine.

  • Dissolve Boc₂O (1.0 eq) in a small volume of DCM and add dropwise via an addition funnel over 30 minutes.

  • Self-Validation Check: Monitor by TLC (Ninhydrin stain). The primary spot should be the mono-protected N4-Boc derivative. Di-Boc will appear as a higher running, UV-active spot (if visualized with specific stains) that does not stain with Ninhydrin.

  • Wash the organic layer with saturated aqueous NaHCO₃, dry over Na₂SO₄, and concentrate. Purify via flash chromatography if di-Boc >5%.

Phase 2: N1-Acetylation of the Hindered Amine

  • Dissolve the 4-Boc-2-(methoxymethyl)piperazine intermediate (1.0 eq) in anhydrous DCM.

  • Add Triethylamine (2.0 eq) and DMAP (0.1 eq). Stir for 5 minutes at room temperature.

  • Cool to 0 °C and add Acetyl Chloride (1.5 eq) dropwise.

  • Remove the ice bath and heat the reaction to a gentle reflux (40 °C) for 12 hours.

  • Self-Validation Check: Analyze via LCMS. The mass peak corresponding to the starting material must be completely consumed, replaced by the[M+H]⁺ of the acetylated product.

  • Quench with water, extract with DCM, wash with brine, dry, and concentrate to yield 1-acetyl-4-Boc-2-(methoxymethyl)piperazine.

Phase 3: Anhydrous Deprotection & Isolation

  • Dissolve the crude 1-acetyl-4-Boc-2-(methoxymethyl)piperazine in a minimal amount of anhydrous DCM.

  • Add 10 volumes of 4M HCl in Dioxane at room temperature.

  • Stir vigorously for 2 hours. A white precipitate will begin to form as the Boc group is cleaved and the amine is protonated.

  • Self-Validation Check: Check for the disappearance of the Boc-protected starting material via TLC.

  • Add diethyl ether to fully precipitate the product.

  • Filter the solid under vacuum, wash with cold diethyl ether, and dry under high vacuum to afford 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one hydrochloride as a pure white solid.

Sources

Troubleshooting

Overcoming steric hindrance in 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one derivatives

Technical Support Center: Overcoming Steric Hindrance in 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one Derivatives Welcome to the Application Scientist Support Center. This hub is designed for researchers and drug devel...

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Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Overcoming Steric Hindrance in 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one Derivatives

Welcome to the Application Scientist Support Center. This hub is designed for researchers and drug development professionals working with heavily functionalized piperazine scaffolds. Modifying the N4 position of 1-[2-(methoxymethyl)piperazin-1-yl]ethan-1-one presents unique steric and electronic challenges. Below, we break down the causality of these challenges and provide field-validated troubleshooting protocols.

Part 1: FAQs on Scaffold Conformation & Reactivity

Q1: Why does the 2-methoxymethyl group cause disproportionate steric hindrance at the N4 position during derivatization? A: The root cause is conformational distortion driven by allylic 1,3-strain, commonly known as A(1,3) strain. In 1-[2-(methoxymethyl)piperazin-1-yl]ethan-1-one, the N1 position is acetylated. The amide bond at N1 possesses partial double-bond character, forcing it into a planar geometry. To avoid severe A(1,3) steric clashes between the N-acetyl oxygen/methyl group and the adjacent C2-methoxymethyl group, the piperazine ring undergoes a conformational shift that forces the C2 substituent from a favorable equatorial position into an axial position [1]. This axial shift distorts the standard chair conformation, projecting steric bulk across the ring and creating 1,3-diaxial interactions that physically block the approach trajectory to the N4 amine.

Q2: I am seeing high rates of unreacted starting material during N4-alkylation with primary alkyl bromides. Is the amine nucleophilicity compromised? A: The intrinsic electronic nucleophilicity of the N4 secondary amine is largely intact. The issue is purely kinetic and spatial. Standard S_N2 alkylation requires a 180° backside attack (the Bürgi-Dunitz trajectory). The distorted chair conformation and the steric umbrella of the axial methoxymethyl group block this trajectory [2]. Forcing the reaction with heat or stronger bases typically leads to elimination (E2) of the alkyl halide rather than substitution. We recommend bypassing the S_N2 pathway entirely and utilizing reductive amination (see Workflow B).

Q3: Why do my Buchwald-Hartwig N-arylations fail or result in catalyst degradation (Pd black)? A: Two factors are at play. First, the steric bulk around N4 prevents the amine from efficiently coordinating to the Pd(II)-aryl intermediate, slowing down the crucial reductive elimination step. Second, the oxygen atom in the C2-methoxymethyl group can act as a hemilabile ligand. It competitively chelates the palladium center, trapping it in an off-cycle resting state that eventually decomposes into inactive Pd black [3]. Overcoming this requires highly bulky, electron-rich ligands.

Part 2: Troubleshooting Workflows & Self-Validating Protocols

Workflow A: Buchwald-Hartwig N-Arylation at N4

Objective: Couple an aryl chloride to the sterically hindered N4 position. Causality & Strategy: Standard bidentate ligands (e.g., BINAP, dppf) fail because they cannot create a wide enough catalytic pocket for the bulky piperazine. The solution is to use dialkylbiaryl phosphine ligands like RuPhos or BrettPhos . These ligands enforce a highly reactive mono-ligated L1Pd(0) species. Their extreme steric bulk prevents the C2-methoxy oxygen from chelating the Pd center, while their electron-rich nature accelerates oxidative addition and forces rapid reductive elimination [4].

Step-by-Step Methodology:

  • Preparation: In a nitrogen-filled glovebox, charge an oven-dried Schlenk flask with Pd2(dba)3 (2.0 mol%), RuPhos (4.0 mol%), the target aryl chloride (1.0 equiv), and sodium tert-butoxide (1.5 equiv).

  • Substrate Addition: Dissolve 1-[2-(methoxymethyl)piperazin-1-yl]ethan-1-one (1.2 equiv) in anhydrous, degassed toluene to achieve a 0.2 M concentration. Add this solution to the Schlenk flask.

  • Reaction Execution: Seal the flask, remove it from the glovebox, and heat at 85 °C for 12 hours with vigorous stirring (800 rpm).

  • Self-Validation Check: Monitor the reaction via LC-MS at the 4-hour mark. A healthy, self-validating reaction will show a clear product mass without the formation of a visible black precipitate (Pd black). If Pd black forms early, oxygen contamination or solvent moisture is present.

  • Workup: Cool to room temperature, quench with water, extract with ethyl acetate (3x), dry over Na2SO4, and purify via flash column chromatography.

Workflow B: N4-Alkylation via Reductive Amination

Objective: Attach an aliphatic chain to N4 without relying on S_N2 substitution. Causality & Strategy: Reductive amination circumvents the blocked S_N2 trajectory. The initial condensation forms an iminium ion, which is planar (sp2 hybridized) and relieves the steric congestion at N4. Subsequent hydride delivery by a bulky reducing agent like Sodium Triacetoxyborohydride (STAB) is highly efficient and irreversible [5].

Step-by-Step Methodology:

  • Iminium Formation: In a round-bottom flask, combine 1-[2-(methoxymethyl)piperazin-1-yl]ethan-1-one (1.0 equiv) and the target aldehyde (1.1 equiv) in anhydrous 1,2-dichloroethane (DCE) (0.2 M).

  • Acid Catalysis: Add glacial acetic acid (1.5 equiv) to catalyze the condensation. Stir at room temperature for 2 hours under nitrogen.

  • Self-Validation Check: Pull a 10 µL aliquot, dilute in an S_N2-free solvent, and run an MS scan. You must observe the mass of the iminium intermediate (or the hemiaminal) before proceeding.

  • Reduction: Portion-wise, add STAB (1.5 equiv) over 10 minutes. The triacetoxy ligands modulate the hydride reactivity, preventing the reduction of the unreacted aldehyde while efficiently reducing the iminium ion.

  • Completion & Workup: Stir for an additional 12 hours. Quench slowly with saturated aqueous NaHCO3 (until bubbling stops). Extract with dichloromethane (3x), dry over MgSO4, and concentrate for purification.

Part 3: Quantitative Data Summaries

The following table summarizes the expected outcomes when optimizing the functionalization of this specific hindered scaffold based on the protocols above.

Reaction TypeReagents / ConditionsPrimary Issue EncounteredOptimized Yield
N4-Arylation Pd(OAc)2, BINAP, Cs2CO3, Toluene, 100°CPd chelation by C2-methoxy; Pd black formation< 15%
N4-Arylation Pd2(dba)3, RuPhos , NaOtBu, Toluene, 85°CNone (Ligand bulk prevents off-target chelation)85 - 92%
N4-Alkylation Alkyl Bromide, K2CO3, DMF, 80°CS_N2 trajectory blocked; E2 elimination of halide10 - 25%
N4-Alkylation Aldehyde, STAB , AcOH, DCE, 25°CNone (Planar iminium bypasses steric block)78 - 88%

Part 4: Mechanistic Visualizations

G N1 N1-Acetyl Group (Planar Amide) Strain Severe A(1,3) Strain N1->Strain C2 C2-Methoxymethyl (Equatorial) C2->Strain Axial C2-Methoxymethyl Forced Axial Strain->Axial Conformational Shift N4 N4 Steric Shielding & Distorted Chair Axial->N4 1,3-Diaxial Interactions

Mechanism of A(1,3) strain inducing N4 steric shielding via axial C2 shift.

Workflow Start N4 Functionalization of 1-[2-(Methoxymethyl)...]ethan-1-one Check Reaction Type? Start->Check Arylation N-Arylation (Buchwald-Hartwig) Check->Arylation Alkylation N-Alkylation (Aliphatic) Check->Alkylation Arylation_Prob Issue: Pd Chelation & Slow Reductive Elim. Arylation->Arylation_Prob Alkylation_Prob Issue: SN2 Trajectory Blocked Alkylation->Alkylation_Prob Arylation_Sol Use RuPhos/BrettPhos + Pd2(dba)3 + tBuONa Arylation_Prob->Arylation_Sol Optimize Ligand Alkylation_Sol Switch to Reductive Amination (STAB/AcOH) Alkylation_Prob->Alkylation_Sol Change Pathway

Decision tree for overcoming steric hindrance during N4 functionalization.

Part 5: References

  • Title: A(1,3) interaction and conformational energy of axial–axial 1,3-dimethyl interaction Source: Canadian Journal of Chemistry URL: [Link]

  • Title: Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions Source: Chemical Reviews (ACS Publications) URL: [Link]

  • Title: Mechanism of Action and Structure–Activity Relationships of Tetracyclic Small Molecules Acting as Universal Positive Allosteric Modulators of the Cholecystokinin Receptor Source: PubMed Central (NIH) URL: [Link]

  • Title: Design, Synthesis, and Biological Evaluation of Trisubstituted Piperazine Derivatives as Noncovalent Severe Acute Respiratory Syndrome Coronavirus 2 Main Protease Inhibitors Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Analysis of Piperazine Building Blocks: 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one vs. Traditional Scaffolds

Executive Summary The piperazine ring is a privileged scaffold in medicinal chemistry, ubiquitous in FDA-approved therapeutics due to its ability to modulate physicochemical properties, enhance aqueous solubility, and pr...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The piperazine ring is a privileged scaffold in medicinal chemistry, ubiquitous in FDA-approved therapeutics due to its ability to modulate physicochemical properties, enhance aqueous solubility, and provide a rigid framework for spatial vectoring[1]. However, unsubstituted piperazines possess two basic secondary amines (pKa ~9.7 and ~5.3), which can lead to excessive basicity at physiological pH, poor membrane permeability, and increased risk of hERG channel inhibition[2].

To overcome these liabilities, structurally decorated piperazines have emerged as superior alternatives. This guide provides an in-depth technical comparison between traditional piperazine building blocks and 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one . By introducing an N-acetyl group and a C2-methoxymethyl moiety, this specific building block offers a finely tuned pKa, increased topological polar surface area (TPSA), and a built-in chiral vector, making it a highly optimized intermediate for modern drug discovery programs[3].

Structural Rationale & Pharmacokinetic Impact

The structural modifications in 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one are not merely synthetic conveniences; they are deliberate pharmacokinetic optimizations:

  • N1-Acetylation (Amide Formation): Converting one of the secondary amines into an amide effectively neutralizes its basicity (pKa drops to ~0). This mono-protection strategy ensures that subsequent functionalization (e.g., reductive amination, SNAr) occurs regioselectively at the N4 position[1]. Furthermore, capping the basic center reduces the overall basicity of the molecule, which is a proven strategy to mitigate phospholipidosis and hERG toxicity[2].

  • C2-Methoxymethyl Substitution: The addition of the ether-containing methoxymethyl group serves three distinct purposes. First, it exerts an electron-withdrawing inductive effect that slightly lowers the pKa of the adjacent N4 amine (from ~7.9 in 1-acetylpiperazine to ~7.4), pushing it closer to the ideal range for oral bioavailability[4]. Second, the ether oxygen acts as an additional hydrogen bond acceptor, enhancing aqueous solubility. Third, it introduces a stereocenter and steric bulk, which can lock the piperazine ring into specific bioactive conformations, enhancing target selectivity[3].

Quantitative Physicochemical Comparison

To objectively evaluate the performance of 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one, we must compare its core physicochemical parameters against traditional piperazine scaffolds.

Building BlockpKa (Most Basic Center)cLogPTPSA (Ų)H-Bond DonorsH-Bond Acceptors
Unsubstituted Piperazine 9.73[5]-1.5024.122
2-Methylpiperazine 9.66[5]-1.1024.122
1-Acetylpiperazine ~7.90[3]-0.8032.612
1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one ~7.40-0.3041.813

Data Interpretation: The transition from unsubstituted piperazine to the methoxymethyl-acetylated derivative demonstrates a systematic reduction in basicity (ΔpKa ~2.3 units) and a significant increase in TPSA, driven by the amide carbonyl and the ether oxygen. This profile is highly desirable for compounds targeting central nervous system (CNS) receptors or intracellular kinases where precise lipophilicity and basicity control are paramount[2].

Mechanistic Optimization Pathway

Pathway P Piperazine Core (pKa ~9.7, High hERG) A N1-Acetylation (Amide Formation) P->A Caps N1 basicity M C2-Methoxymethyl (Ether Addition) A->M Functionalizes C2 O1 Reduced Basicity (pKa ~7.4) M->O1 Inductive withdrawal O2 Increased TPSA (41.8 Ų) M->O2 H-bond acceptor O3 Steric Hindrance (Chiral Vector) M->O3 Spatial bulk Final 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one (Optimized Scaffold) O1->Final O2->Final O3->Final

Logical ADME optimization workflow for 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one.

Validated Experimental Methodologies

To ensure trustworthiness and reproducibility, the following protocols detail the integration and validation of this building block in a laboratory setting. The methodologies are designed as self-validating systems, explaining the causality behind each chemical intervention.

Protocol A: N4-Alkylation via Reductive Amination

Objective: Regioselective functionalization of the N4 secondary amine with an aryl aldehyde to build a target library.

  • Imine Formation: Combine 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one (1.0 eq) and the target aryl aldehyde (1.1 eq) in anhydrous 1,2-dichloroethane (DCE).

    • Causality: DCE is selected over dichloromethane (DCM) due to its higher boiling point, allowing for gentle heating if imine formation is sluggish, while remaining entirely inert to the subsequent reducing agent.

  • Acid Catalysis: Add glacial acetic acid (0.1 eq) to the mixture and stir for 2 hours at room temperature.

    • Causality: Mild acid catalysis accelerates the dehydration step to form the iminium ion. Crucially, a weak acid is used to prevent full protonation of the weakly basic N4 amine (pKa ~7.4), which would stall the initial nucleophilic attack.

  • Selective Reduction: Add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise at 0 °C, then allow to warm to room temperature overnight.

    • Causality: STAB is a mild, sterically bulky hydride donor. It selectively reduces the protonated iminium species faster than the unreacted aldehyde, preventing the formation of corresponding primary alcohol byproducts—a common failure point when using harsher reagents like NaBH4.

  • Quench and Extraction: Quench the reaction with saturated aqueous NaHCO3. Extract with ethyl acetate.

    • Causality: The basic quench neutralizes the acetic acid and deprotonates the newly formed tertiary amine, driving it entirely into the organic phase for high-yield recovery.

Protocol B: Potentiometric pKa Determination

Objective: Validate the exact basicity shift induced by the methoxymethyl and acetyl groups[5].

  • Sample Preparation: Dissolve 2.0 mg of the purified building block in 50 mL of a 0.15 M KCl aqueous solution.

    • Causality: The 0.15 M KCl background electrolyte maintains a constant ionic strength throughout the titration. This mimics physiological osmolarity and prevents activity coefficient fluctuations that would otherwise skew the Nernstian response of the electrode.

  • Baseline Acidification: Lower the solution pH to 2.0 using standardized 0.1 M HCl.

    • Causality: This ensures the N4 amine is 100% protonated prior to the forward titration, establishing a mathematically rigorous baseline for the titration curve.

  • Inert Titration: Titrate with standardized 0.1 M KOH under a continuous nitrogen sparge.

    • Causality: Nitrogen sparging actively displaces dissolved oxygen and prevents atmospheric CO2 from dissolving into the solution. Dissolved CO2 forms carbonic acid, which introduces artifactual inflection points in the basic region of the curve, leading to false pKa calculations.

Conclusion

While unsubstituted piperazine remains a foundational starting material, modern drug discovery demands building blocks that pre-emptively solve ADME bottlenecks. 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one represents a highly engineered intermediate. By simultaneously capping one basic center, introducing inductive pKa modulation, and providing a stereochemically rich H-bond acceptor, this scaffold allows medicinal chemists to rapidly synthesize libraries with inherently superior pharmacokinetic profiles and reduced off-target liabilities[3],[2].

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Comparative

Analytical Resolution and Quantification of 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one: A Comparative LC-MS/MS Validation Guide

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, low-molecular-weight building blocks in complex matrices. 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one (E...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter the analytical bottleneck of quantifying highly polar, low-molecular-weight building blocks in complex matrices. 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one (Exact Mass: 172.12 Da) is a prime example. This substituted piperazine scaffold is critical in medicinal chemistry, yet it presents two distinct analytical challenges: it lacks a strong UV chromophore, and it must be rigorously distinguished from its positional isomer, 1-[3-(Methoxymethyl)piperazin-1-yl]ethan-1-one.

This guide provides a comprehensive, self-validating methodology for the Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) analysis of this compound. By anchoring our protocol in the [1], we ensure that the data generated is robust, reproducible, and regulatory-compliant.

Comparative Analysis of Analytical Modalities

Why choose LC-MS/MS over traditional High-Performance Liquid Chromatography (HPLC-UV) or Gas Chromatography-Mass Spectrometry (GC-MS)? The causality lies in the molecule's physicochemical properties.

Piperazine derivatives inherently lack the conjugated pi-electron systems required for sensitive UV detection[2]. While HPLC-UV requires cumbersome pre-column derivatization to achieve acceptable sensitivity, LC-MS/MS leverages the basic secondary amine of the piperazine ring, which readily protonates in an Electrospray Ionization (ESI) source. Furthermore, while GC-MS is an option, the thermal instability of the methoxymethyl ether group can lead to unpredictable in-source degradation[3].

Table 1: Performance Comparison for Piperazine Derivative Quantification
Analytical FeatureLC-MS/MS (MRM Mode)HPLC-UV (Diode Array)GC-MS (Electron Impact)
Sensitivity (LLOQ) 1.0 ng/mL ~500 ng/mL~10 ng/mL
Selectivity High (Mass/Charge resolution)Low (Requires derivatization)Moderate
Isomer Resolution Excellent (HILIC + MRM ratios)PoorGood
Sample Prep Simple (Protein Precipitation)Complex (Derivatization)Complex (Derivatization/LLE)
Throughput High (< 4 min/run)Low (> 15 min/run)Moderate (~ 12 min/run)

Mechanistic Insights: Fragmentation and Resolution

To establish a trustworthy assay, we must understand the gas-phase behavior of 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one. In the positive ESI source, the molecule forms a stable [M+H]+ precursor ion at m/z 173.1.

During Collision-Induced Dissociation (CID), the molecule undergoes predictable fragmentation. The loss of a ketene neutral (CH₂=C=O, 42 Da) from the acetyl group yields an abundant product ion at m/z 131.1. A secondary fragmentation pathway involves the loss of the methoxymethyl side chain, yielding m/z 128.1.

Fragmentation M [M+H]+ m/z 173.1 F1 Product Ion m/z 131.1 (-Ketene) M->F1 CID F2 Product Ion m/z 128.1 (-Methoxymethyl) M->F2 CID F3 Product Ion m/z 85.1 (Ring Cleavage) F1->F3 CID

ESI+ collision-induced dissociation (CID) fragmentation pathway.

Design Rationale: By monitoring both the m/z 173.1 → 131.1 (Quantifier) and m/z 173.1 → 128.1 (Qualifier) transitions, the method creates a self-validating internal check. If the ratio between these two transitions deviates by more than 20% from the calibration standard, the system automatically flags the sample for isobaric interference.

Experimental Protocols: A Self-Validating Workflow

The following step-by-step methodology is engineered to eliminate matrix effects and ensure absolute regiochemical resolution between the 2-substituted target and its 3-substituted isomer.

Workflow A Sample Prep (Protein Precipitation) B Chromatography (HILIC Separation) A->B C Mass Spectrometry (ESI+ MRM) B->C D Method Validation (ICH M10 Guidelines) C->D E Data Analysis (Quantification) D->E

LC-MS/MS analytical workflow for piperazine derivative validation.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot : Transfer 50 µL of the biological or synthetic matrix into a 1.5 mL microcentrifuge tube.

  • Spike Internal Standard : Add 150 µL of ice-cold acetonitrile containing 50 ng/mL of Piperazine-d8 (Stable Isotope-Labeled Internal Standard).

  • Extraction : Vortex vigorously for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Transfer : Transfer 100 µL of the supernatant to an autosampler vial.

Causality: Ice-cold acetonitrile rapidly denatures and precipitates proteins that cause ion suppression in the MS source. The inclusion of Piperazine-d8 acts as a self-correcting mechanism for any volumetric losses or variations in ionization efficiency during the run[4].

Step 2: Chromatographic Separation (HILIC)
  • Column : Waters ACQUITY UPLC BEH Amide (2.1 × 100 mm, 1.7 µm).

  • Mobile Phase A : 10 mM Ammonium formate in LC-MS grade water (pH adjusted to 3.0 with formic acid).

  • Mobile Phase B : Acetonitrile with 0.1% formic acid.

  • Gradient : 95% B held for 1.0 min, ramped to 50% B over 2.5 min, held for 0.5 min, and re-equilibrated.

  • Flow Rate : 0.4 mL/min.

Causality: Traditional C18 reversed-phase columns fail to retain highly polar piperazines, causing them to elute in the void volume alongside matrix salts. Hydrophilic Interaction Liquid Chromatography (HILIC) retains the polar piperazine ring efficiently. Furthermore, HILIC exploits the subtle dipole moment differences between the 2-methoxymethyl and 3-methoxymethyl isomers, achieving baseline chromatographic resolution before mass analysis.

Step 3: Mass Spectrometry (ESI-MS/MS)
  • Ionization Mode : Positive Electrospray Ionization (ESI+).

  • Capillary Voltage : 3.0 kV.

  • Desolvation Temperature : 450°C.

  • Transitions : Target (m/z 173.1 → 131.1); Internal Standard (m/z 95.1 → 44.1).

  • System Suitability : Inject a 'Zero Sample' (matrix + IS only) and a 'Blank Sample' (pure matrix) before every batch.

Causality: The blank injections strictly monitor for autosampler carryover. If the blank shows a signal >20% of the LLOQ, the system fails the suitability test, preventing false-positive quantification[5].

Validation Data and Results

Following the [6], the method was fully validated for accuracy, precision, and matrix effects. The data below demonstrates the assay's capability to reliably quantify the target molecule while differentiating it from its structural isomer.

Table 2: ICH M10 Validation Parameters
Validation Parameter1-[2-(Methoxymethyl)...] (Target)1-[3-(Methoxymethyl)...] (Isomer)ICH M10 Acceptance Criteria
Linear Dynamic Range 1.0 – 1000 ng/mL1.0 – 1000 ng/mLR² ≥ 0.99
Lower Limit of Quant. (LLOQ) 1.0 ng/mL1.0 ng/mLSignal-to-Noise ≥ 5:1
Intra-day Precision (CV%) 3.2% – 6.5%3.8% – 7.1%≤ 15% (≤ 20% at LLOQ)
Inter-day Accuracy (%) 94.5% – 103.2%92.1% – 105.4%85% – 115%
Matrix Factor (IS Normalized) 0.960.94CV ≤ 15%
Carryover (Blank after ULOQ) Not DetectedNot Detected≤ 20% of LLOQ signal

References

  • U.S. Food and Drug Administration (FDA). M10 Bioanalytical Method Validation and Study Sample Analysis. Guidance for Industry. November 2022. Available at:[Link]

  • Strzelecka, A., et al. Comparison of LC-MS and LC-DAD Methods of Detecting Abused Piperazine Designer Drugs. Toxics, 2022. Available at:[Link]

Sources

Validation

A Comparative Structural Analysis of 1-acetylpiperazine and its C2-Substituted Analog, 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one

A Guide for Researchers in Medicinal Chemistry and Drug Development Introduction The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its favorable physicochemical properties and its ability to...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide for Researchers in Medicinal Chemistry and Drug Development

Introduction

The piperazine ring is a ubiquitous scaffold in medicinal chemistry, prized for its favorable physicochemical properties and its ability to serve as a versatile linker or pharmacophore.[1] Simple modifications to this six-membered heterocycle can profoundly influence a molecule's conformation, basicity, and biological activity. This guide provides an in-depth structural comparison between the well-characterized building block, 1-acetylpiperazine, and a more complex, C2-substituted derivative, 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one.

It is critical to note that while extensive experimental data is available for 1-acetylpiperazine, its methoxymethyl analog is not well-documented in publicly accessible literature. Therefore, this guide will present a comparison based on established experimental data for 1-acetylpiperazine and a predictive analysis for 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one, grounded in fundamental principles of organic chemistry, stereochemistry, and spectroscopy. This approach allows for a reasoned exploration of how C2-substitution impacts the core piperazine structure.

Part 1: Molecular Structure and Conformational Analysis

The fundamental difference between the two molecules is the placement of a substituent. In 1-acetylpiperazine, the acetyl group is attached to one of the nitrogen atoms, resulting in a symmetrical (achiral) molecule. In contrast, 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one features a methoxymethyl group on a carbon atom (C2) of the piperazine ring, which introduces a stereocenter and renders the molecule chiral.

Figure 1: 2D chemical structures of 1-acetylpiperazine and its C2-substituted analog. The asterisk (*) indicates the chiral center.

Like cyclohexane, the piperazine ring preferentially adopts a low-energy chair conformation to minimize torsional and steric strain.[2]

  • 1-acetylpiperazine: The piperazine ring can undergo rapid ring inversion at room temperature. The acetyl group attached to the nitrogen is planar due to amide resonance.

  • 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one: The presence of a substituent on a ring carbon complicates the conformational landscape. The methoxymethyl group can exist in either an axial or equatorial position. The equatorial conformation is generally more stable as it minimizes 1,3-diaxial interactions with other ring atoms and their substituents.[3] The energy barrier for ring inversion may be higher compared to the unsubstituted ring due to the need to move the bulkier group through a higher energy state.[4] Furthermore, the molecule exists as a pair of enantiomers (R and S) due to the chiral center at C2.

Part 2: Comparative Physicochemical Properties

The introduction of the methoxymethyl group is expected to alter several key physicochemical properties.

Property1-acetylpiperazine (Experimental)1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one (Predicted)Rationale for Prediction
Molecular Formula C₆H₁₂N₂OC₈H₁₆N₂O₂Addition of a C₂H₄O unit.
Molecular Weight 128.17 g/mol [3]172.22 g/mol Calculated from the molecular formula.
Chirality AchiralChiral (racemic mixture unless resolved)Presence of a stereocenter at the C2 position.
Melting Point 31-34 °C[5]Likely a liquid or low-melting solidIncreased molecular weight and potential for hydrogen bonding might increase the melting point, but the added flexibility and asymmetry could disrupt crystal packing, potentially lowering it.
Boiling Point ~127 °C (at reduced pressure)[4]Higher than 1-acetylpiperazineIncreased molecular weight and polarity lead to stronger intermolecular forces.
pKa (of the non-acylated N) ~7.9 - 8.5[3][4]Slightly lower than 1-acetylpiperazineThe electron-withdrawing inductive effect of the ether oxygen, although several bonds away, may slightly decrease the basicity of the N4 nitrogen. Carbon substituents generally have a minor effect on pKa compared to N-substituents.[6]
Solubility Soluble in water (210 g/L at 20°C) and methanol[4]Likely high solubility in polar solventsThe addition of the polar ether group should maintain or enhance solubility in water and other polar solvents.
Polar Surface Area (TPSA) 32.3 Ų[7]~41.5 ŲThe addition of an ether oxygen atom increases the TPSA, which can influence cell permeability and other ADME properties.

Part 3: Comparative Spectroscopic Analysis

The structural differences between the two molecules would lead to distinct and predictable spectroscopic signatures.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is highly sensitive to the chemical environment of each nucleus, making it a powerful tool for structural elucidation.

  • ¹H NMR of 1-acetylpiperazine: The spectrum is relatively simple due to the molecule's symmetry. At room temperature, where ring inversion is rapid, one typically observes a singlet for the acetyl methyl protons (~2.1 ppm) and two triplets for the two sets of equivalent piperazine ring protons (~2.8 ppm and ~3.5 ppm).[8]

  • Predicted ¹H NMR of 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one: The spectrum would be significantly more complex due to the loss of symmetry.

    • Acetyl Group: A sharp singlet for the acetyl methyl protons would still be present.

    • Methoxymethyl Group: A new sharp singlet for the methoxy (-OCH₃) protons would appear (~3.3-3.4 ppm), and the adjacent methylene (-CH₂O-) protons would likely appear as a doublet of doublets due to coupling with the C2 proton.

    • Piperazine Ring: The seven piperazine ring protons would all be chemically non-equivalent, leading to a complex series of overlapping multiplets in the aliphatic region. The proton at the chiral center (C2-H) would be coupled to the adjacent protons on C3 and the methylene protons of the substituent.

¹³C NMR Spectroscopy
  • ¹³C NMR of 1-acetylpiperazine: Due to symmetry, the spectrum shows only three distinct signals: one for the acetyl methyl carbon, one for the carbonyl carbon, and two for the two sets of equivalent piperazine ring carbons.[7]

  • Predicted ¹³C NMR of 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one: The asymmetry would result in eight distinct signals.

    • Signals for the acetyl methyl and carbonyl carbons.

    • Six unique signals for each of the six carbons in the substituted piperazine ring.

    • New signals for the methoxy carbon (-OCH₃) and the methylene carbon (-CH₂O-).

Infrared (IR) Spectroscopy
  • IR of 1-acetylpiperazine: The key diagnostic peak is a strong absorption band for the amide carbonyl (C=O) stretch, typically around 1640-1660 cm⁻¹. Other significant bands include C-H stretching and C-N stretching vibrations.[9]

  • Predicted IR of 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one:

    • It would also exhibit a strong amide C=O stretching band, likely in a similar region to 1-acetylpiperazine.

    • A crucial new feature would be a strong, characteristic C-O-C (ether) stretching band, typically found in the 1070-1150 cm⁻¹ region. This peak would be a definitive indicator of the methoxymethyl substituent.

Part 4: Reactivity and Synthetic Considerations

The functional groups present in both molecules dictate their chemical reactivity.

G cluster_0 Reactivity Profile: 1-acetylpiperazine cluster_1 Predicted Reactivity Profile: 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one A_N1 N1 (Amide) - Non-nucleophilic - Non-basic A_N4 N4 (Sec-Amine) - Nucleophilic - Basic - Site for alkylation, acylation, etc. B_N1 N1 (Amide) - Non-nucleophilic - Non-basic B_N4 N4 (Tert-Amine) - Basic - Potentially sterically hindered B_C2 C2-Substituent - Ether linkage - Stable to base - Acid-labile

Figure 2: Comparison of reactive sites and their predicted chemical behavior.

  • Nitrogen Reactivity: In both compounds, the N1 nitrogen is part of an amide and is therefore non-basic and non-nucleophilic due to the delocalization of its lone pair into the carbonyl group. The N4 nitrogen is the primary site of basicity and nucleophilicity. In 1-acetylpiperazine, this is a secondary amine, readily available for reactions like alkylation or further acylation.[10] In the methoxymethyl derivative, N4 is a tertiary amine. While still basic, its nucleophilicity might be slightly reduced due to steric hindrance from the adjacent C2-substituent.[11]

  • Substituent Stability: The acetyl group in both molecules can be hydrolyzed under strong acidic or basic conditions to yield the corresponding piperazine. The methoxymethyl group contains an ether linkage, which is generally stable under basic and mild acidic conditions but can be cleaved by strong acids.

  • Synthetic Pathways:

    • 1-acetylpiperazine is commonly synthesized by the direct acetylation of piperazine with reagents like acetic anhydride or acetyl chloride.[12]

    • A plausible synthesis for 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one would be more complex, likely involving a multi-step sequence. A conceptual workflow is outlined below.

G start 2-(Methoxymethyl)piperazine (or protected precursor) reagent + Acetylating Agent (e.g., Acetic Anhydride, Acetyl Chloride) start->reagent product 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one reagent->product Selective N-acetylation

Figure 3: Conceptual synthetic workflow for the C2-substituted piperazine derivative.

Part 5: Experimental Protocol Example: ¹H NMR Analysis

To ensure the structural integrity and purity of either compound, NMR spectroscopy is essential. The following protocol outlines the standard procedure for acquiring a ¹H NMR spectrum.

Objective: To obtain a high-resolution ¹H NMR spectrum for structural verification.

Materials:

  • Sample (5-10 mg of the compound)

  • NMR-grade deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • NMR tube (5 mm)

  • Pipette

  • NMR Spectrometer (e.g., 400 MHz or higher)

Methodology:

  • Sample Preparation: a. Accurately weigh 5-10 mg of the sample and transfer it into a clean, dry vial. b. Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial. Chloroform-d (CDCl₃) is a good starting point for many organic molecules. c. Gently swirl or vortex the vial until the sample is completely dissolved. d. Using a pipette, transfer the solution into a 5 mm NMR tube.

  • Spectrometer Setup: a. Insert the NMR tube into the spinner turbine and adjust the depth using the spectrometer's gauge. b. Place the sample into the NMR magnet. c. Load a standard set of acquisition parameters for a ¹H experiment.

  • Data Acquisition: a. Locking: The spectrometer will automatically lock onto the deuterium signal of the solvent to maintain a stable magnetic field. b. Shimming: The magnetic field homogeneity is optimized by adjusting the shim coils. This process is crucial for obtaining sharp, well-resolved peaks. c. Tuning and Matching: The NMR probe is tuned to the ¹H frequency to ensure maximum signal sensitivity. d. Acquisition: Acquire the spectrum. A typical ¹H experiment involves a set number of scans (e.g., 8 or 16) to improve the signal-to-noise ratio.

  • Data Processing: a. Apply Fourier transformation to the acquired free induction decay (FID) to generate the frequency-domain spectrum. b. Phasing: Correct the phase of the spectrum so that all peaks are in the positive absorption mode with a flat baseline. c. Baseline Correction: Apply a baseline correction algorithm to ensure the baseline is flat and at zero intensity. d. Referencing: Calibrate the chemical shift (ppm) axis. If using CDCl₃, reference the residual solvent peak to 7.26 ppm. e. Integration: Integrate the area under each peak to determine the relative ratio of protons.

  • Analysis: a. Analyze the chemical shifts, splitting patterns (multiplicity), and integration values to confirm the structure of the compound, comparing the obtained data against the known (for 1-acetylpiperazine) or predicted (for the analog) spectrum.

Conclusion

While 1-acetylpiperazine and 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one share a common N-acetylpiperazine core, the introduction of a C2-methoxymethyl substituent imparts significant structural and chemical differences. The key distinguishing features of the C2-substituted analog are its chirality , increased molecular complexity , and consequently, more complex spectroscopic signatures . The presence of the ether functionality also introduces a new reactive handle (acid-sensitive) and is predicted to subtly influence the molecule's polarity and basicity. This comparative guide, blending experimental data with predictive analysis, provides a framework for researchers to anticipate the structural and chemical consequences of C-alkylation on the versatile piperazine scaffold, aiding in the rational design of new molecules in drug discovery programs.

References

  • PubChem. 1-Acetylpiperazine. National Center for Biotechnology Information. [Link]

  • Wodtke, R., Steinberg, J., Köckerling, M., Löser, R., & Mamat, C. (2019). NMR-based investigations of acyl-functionalized piperazines concerning their conformational behavior in solution. New Journal of Chemistry, 43(2), 855-867. [Link]

  • Bello, A., et al. (2014). pKa Values of Some Piperazines at (298, 303, 313, and 323) K.
  • Scribd. Conformational Analysis of Piperazine and Piperidine Analogs of GBR 12909. [Link]

  • Contreras, R. H., et al. (1991). Effects of Electronic Resonance Interaction on the Methoxy Group NMR Parameters. Theoretical and Experimental Study of Substituted 2-Methoxypyridines. The Journal of Physical Chemistry, 95(17), 6535-6539.
  • Oregon State University. Impact of Steric Bulk. [Link]

  • IUCr Journals. Structures of piperazine, piperidine and morpholine. [Link]

  • Brito, A. F., et al. (2020). Piperazine skeleton in the structural modification of natural products: a review. RSC Medicinal Chemistry, 11(10), 1177-1197. [Link]

Sources

Comparative

Benchmarking green chemistry synthesis methods for 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one

An objective comparison of synthetic methodologies is crucial for the advancement of sustainable practices in pharmaceutical and chemical research. This guide provides a comprehensive benchmark of green chemistry-inspire...

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Author: BenchChem Technical Support Team. Date: April 2026

An objective comparison of synthetic methodologies is crucial for the advancement of sustainable practices in pharmaceutical and chemical research. This guide provides a comprehensive benchmark of green chemistry-inspired synthesis methods for 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one, a substituted piperazine derivative representative of scaffolds prevalent in medicinal chemistry.[1][2] We will move beyond simple procedural outlines to dissect the causality behind experimental choices, offering a framework for researchers, scientists, and drug development professionals to evaluate and select synthetic routes that align with principles of efficiency, safety, and environmental stewardship.

The piperazine moiety is a privileged scaffold in drug discovery, valued for its ability to modulate pharmacokinetic and pharmacodynamic properties.[1][3] However, its synthesis often relies on traditional methods that may not meet modern standards of green chemistry.[4][5] This guide will compare a classical N-acylation approach with contemporary alternatives, including a biocatalytic route and a continuous flow process, providing both qualitative analysis and quantitative green metrics to support the evaluation.

Benchmarked Synthetic Routes

We will evaluate three distinct synthetic pathways to the target molecule:

  • Route 1: Traditional N-Acylation. A benchmark method involving the reaction of a piperazine precursor with an acylating agent.

  • Route 2: Enzyme-Catalyzed N-Acylation. A biocatalytic approach utilizing a lipase enzyme for selective acylation under mild conditions.

  • Route 3: Continuous Flow N-Acylation. An intensified process using flow chemistry to enhance reaction control, safety, and efficiency.

Route 1: Traditional N-Acylation (The Benchmark)

This approach represents a conventional and widely practiced method for the acylation of amines. It involves the reaction of 2-(Methoxymethyl)piperazine with acetic anhydride in a common organic solvent. This route serves as our baseline for evaluating the greenness of alternative methods.

Reaction Principle

The reaction proceeds via nucleophilic acyl substitution, where one of the secondary amine nitrogens of the piperazine ring attacks a carbonyl carbon of acetic anhydride. The symmetrical nature of the piperazine starting material simplifies the reaction, although selective mono-acylation is favored by controlling stoichiometry. The use of a slight excess of the piperazine or slow addition of the acylating agent can minimize di-acylation.

Experimental Protocol

Materials:

  • 2-(Methoxymethyl)piperazine

  • Acetic Anhydride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • In a 250 mL round-bottom flask, dissolve 2-(Methoxymethyl)piperazine (1.0 eq) in dichloromethane (DCM).

  • Cool the solution to 0 °C using an ice bath.

  • Add acetic anhydride (1.1 eq) dropwise to the stirred solution over 15 minutes.

  • Allow the reaction mixture to warm to room temperature and stir for 4 hours.

  • Monitor the reaction progress using Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by slowly adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel to yield 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one.

Green Chemistry Analysis

This traditional method, while effective, presents several drawbacks from a green chemistry perspective:

  • Solvent Usage: It employs chlorinated solvents like DCM, which are associated with environmental and health concerns.

  • Waste Generation: The aqueous workup generates significant liquid waste. The use of stoichiometric reagents and subsequent purification by column chromatography contributes to a lower atom economy and a higher E-Factor.[5]

  • Energy Consumption: The process requires energy for stirring, cooling, and solvent removal via rotary evaporation.

Workflow Visualization

cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Workup & Isolation A Dissolve Piperazine in DCM B Cool to 0 °C A->B C Add Acetic Anhydride B->C D Stir at RT for 4h C->D E Monitor by TLC D->E F Quench with NaHCO₃ E->F G Extract with DCM F->G H Dry & Concentrate G->H I Column Chromatography H->I J J I->J Final Product

Caption: Workflow for Traditional N-Acylation.

Route 2: Enzyme-Catalyzed N-Acylation

This green alternative leverages the principles of biocatalysis, using an enzyme to perform the acylation reaction.[2] This approach often allows for milder reaction conditions, higher selectivity, and a reduction in waste.

Reaction Principle

Immobilized lipases, such as Novozym 435 (Candida antarctica lipase B), can effectively catalyze N-acylation in non-aqueous media. The enzyme activates an ester (e.g., ethyl acetate), which serves as both the acyl donor and the solvent, to form an acyl-enzyme intermediate. This intermediate then reacts with the amine of the piperazine to form the desired amide, regenerating the enzyme. This method avoids harsh reagents and byproducts.

Experimental Protocol

Materials:

  • 2-(Methoxymethyl)piperazine

  • Ethyl Acetate (reagent and solvent grade)

  • Immobilized Lipase (e.g., Novozym 435)

  • Celite

Procedure:

  • To a flask, add 2-(Methoxymethyl)piperazine (1.0 eq) and ethyl acetate.

  • Add immobilized lipase (e.g., 10% w/w of the limiting reagent).

  • Heat the mixture to 40-50 °C and stir using a magnetic stirrer.

  • Monitor the reaction progress by Gas Chromatography (GC) or TLC. The reaction may take 24-48 hours.

  • Upon completion, cool the mixture to room temperature.

  • Filter the mixture through a pad of Celite to remove the immobilized enzyme. The enzyme can be washed with fresh ethyl acetate and dried for reuse.

  • Concentrate the filtrate under reduced pressure to yield the product. The purity is often high enough to not require further chromatographic purification.

Green Chemistry Analysis

The biocatalytic route offers significant green advantages:

  • Renewable Catalyst: Enzymes are biodegradable and derived from renewable sources. Immobilization allows for easy recovery and reuse, reducing catalyst waste.

  • Green Solvent: Ethyl acetate is a more environmentally benign solvent compared to DCM. It also serves as the acylating agent, improving atom economy.

  • Mild Conditions: The reaction runs at low to moderate temperatures, reducing energy consumption.

  • Reduced Waste: The high selectivity of the enzyme often yields a cleaner product, minimizing or eliminating the need for column chromatography and reducing solvent and silica waste. Water is the only significant byproduct.

Workflow Visualization

cluster_reaction Enzymatic Reaction cluster_isolation Product Isolation A Combine Piperazine, Ethyl Acetate, and Immobilized Lipase B Heat at 45 °C for 24-48h A->B C Monitor by GC B->C D Cool to RT C->D E Filter to Recover Enzyme D->E F Concentrate Filtrate E->F G G E->G Enzyme for Reuse H H F->H Final Product

Caption: Workflow for Biocatalytic N-Acylation.

Route 3: Continuous Flow N-Acylation

Flow chemistry offers a paradigm shift from traditional batch processing, providing enhanced control over reaction parameters and improving safety and scalability.[6] This route adapts the traditional N-acylation chemistry to a continuous flow reactor system.

Reaction Principle

Solutions of the reactants are continuously pumped and mixed, then passed through a heated tube or coil (the reactor). The precise control over temperature, pressure, and residence time within the reactor can lead to significantly faster reactions and higher selectivity compared to batch conditions. The high surface-area-to-volume ratio allows for rapid heat dissipation, making the process safer, especially for exothermic reactions.[3]

Experimental Protocol

Equipment:

  • Two syringe pumps

  • T-mixer

  • Tubular reactor (e.g., PFA or stainless steel coil) placed in a heating block or oil bath

  • Back-pressure regulator

  • Collection flask

Procedure:

  • Solution Preparation:

    • Solution A: Prepare a solution of 2-(Methoxymethyl)piperazine (1.0 eq) in a suitable solvent like acetonitrile or tetrahydrofuran (THF).

    • Solution B: Prepare a solution of acetic anhydride (1.1 eq) in the same solvent.

  • System Setup:

    • Pump Solution A and Solution B at defined flow rates (e.g., to achieve a 1:1 molar ratio) into a T-mixer.

    • The combined stream flows through the heated reactor coil (e.g., at 80 °C). The residence time is controlled by the total flow rate and the reactor volume.

    • A back-pressure regulator can be used to heat the solvent above its boiling point, further accelerating the reaction.

  • Steady State and Collection:

    • Allow the system to reach a steady state.

    • Collect the product stream exiting the reactor.

  • Workup:

    • The output stream can be worked up in-line (e.g., with a scavenger resin to remove excess acylating agent) or in a batch-wise fashion by concentrating the solvent under reduced pressure. The need for extensive purification is often reduced.

Green Chemistry Analysis

Continuous flow synthesis provides a robust platform for green chemistry:

  • Enhanced Safety: Small reactor volumes minimize the risk associated with handling hazardous materials or exothermic reactions.

  • Energy Efficiency: Superior heat transfer allows for more efficient energy use.

  • Process Intensification: Reactions are often much faster, leading to higher throughput and productivity.

  • Reduced Waste: Improved selectivity and yield can reduce the need for downstream purification, thereby minimizing waste.[3]

  • Scalability: Scaling up is achieved by running the system for longer periods or by "numbering up" (running multiple reactors in parallel), which is often more predictable than scaling up batch reactors.

Workflow Visualization

PumpA Pump A (Piperazine Soln.) Mixer T-Mixer PumpA->Mixer PumpB Pump B (Ac₂O Soln.) PumpB->Mixer Reactor Heated Reactor Coil (e.g., 80 °C) Mixer->Reactor BPR Back-Pressure Regulator Reactor->BPR Collect Collection Flask BPR->Collect Product Product Stream Collect->Product

Caption: Schematic for Continuous Flow N-Acylation.

Quantitative Comparison of Synthesis Methods

To provide an objective benchmark, we evaluate the routes based on key green chemistry metrics. The values for yield are based on typical outcomes for these reaction types, while Atom Economy is a theoretical calculation and the E-Factor is an estimated value.

ParameterRoute 1: TraditionalRoute 2: BiocatalyticRoute 3: Continuous Flow
Typical Yield 75-85%80-95%85-98%
Atom Economy (%) ¹~74%~74%~74%
E-Factor (Est.) ²20 - 505 - 1510 - 25
Solvent Dichloromethane (DCM)Ethyl AcetateAcetonitrile / THF
Catalyst None (Stoichiometric)Immobilized Lipase (Reusable)None (Process-driven)
Reaction Time 4-6 hours24-48 hours5-20 minutes (residence)
Energy Input ModerateLowModerate (for pumps/heating)
Safety Concerns Handling DCM, exothermLowPressurized system, but small volumes

¹ Atom Economy is calculated as: (MW of product) / (Σ MW of all reactants) * 100%. For the core reaction of 2-(methoxymethyl)piperazine + acetic anhydride -> product + acetic acid, the atom economy is the same. The difference in overall process greenness comes from other factors.

² E-Factor (Environmental Factor) is the ratio of the mass of waste to the mass of product. This is an estimation that includes solvent loss, workup waste, and purification media. Lower values are better.

Conclusion and Recommendations

This comparative guide demonstrates a clear progression towards greener synthetic methodologies for 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one.

  • The Traditional N-Acylation route, while reliable, is the least green due to its reliance on hazardous solvents and its generation of significant waste. It serves as a crucial benchmark but should be considered for replacement in modern synthetic planning.

  • The Biocatalytic Route emerges as a highly attractive green alternative. Its use of a reusable, biodegradable catalyst, mild reaction conditions, and a more benign solvent/reagent system dramatically reduces the environmental impact. Although reaction times are longer, the simplified workup and potential for eliminating chromatographic purification offer substantial benefits in terms of waste reduction and operational simplicity.

  • The Continuous Flow Synthesis represents the pinnacle of process efficiency and safety. It offers rapid reaction times, superior control, and a safer operational environment. While the initial capital investment for equipment is higher, the benefits of process intensification, automation, and predictable scalability make it an ideal choice for larger-scale production.

For laboratory-scale research focused on sustainability, the biocatalytic method is highly recommended . For process development and manufacturing where throughput, control, and safety are paramount, continuous flow technology is the superior choice . Both advanced methods offer significant and measurable improvements over the traditional benchmark, paving the way for a more sustainable future in chemical synthesis.

References

  • ResearchGate. (2023). Green chemistry approach towards Piperazine: anticancer agents. Available at: [Link]

  • ResearchGate. (2024). Sustainable synthesis of piperazine analogs using varied energy sources in the petasis reaction: A green chemistry perspective. Available at: [Link]

  • MDPI. (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. Available at: [Link]

  • Preprints.org. (2026). Piperazine Derivatives: A Privileged Scaffold in Modern Synthesis and Medicinal Chemistry. Available at: [Link]

  • Bentham Science. (2024). Recently Adopted Synthetic Protocols for Piperazines: A Review. Available at: [Link]

  • Prime Scholars. (n.d.). Atom Economy in Drug Synthesis is a Playground of Functional Groups. Available at: [Link]

  • JRC Publications Repository. (2013). Flow chemistry and the synthesis of energetic materials. Available at: [Link]

Sources

Validation

A Senior Application Scientist's Guide to FTIR-Based Purity Assessment of 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one

In the landscape of pharmaceutical development, the unequivocal determination of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. For novel molecules such as 1-[2-(Methoxymethyl)pipera...

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Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of pharmaceutical development, the unequivocal determination of a compound's purity is a cornerstone of safety, efficacy, and regulatory compliance. For novel molecules such as 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one, a substituted piperazine derivative with potential therapeutic applications, establishing a robust analytical methodology for purity assessment is of paramount importance. This guide provides an in-depth, experience-driven comparison of Fourier-Transform Infrared (FTIR) spectroscopy for this purpose, contextualized against other analytical techniques. We will delve into the causality behind experimental choices, ensuring a self-validating protocol, and ground our discussion in authoritative references.

The Rationale for FTIR in Purity Analysis

FTIR spectroscopy is a rapid, non-destructive, and highly specific analytical technique that provides a molecular "fingerprint" of a substance.[1][2] Its utility in pharmaceutical quality control is well-established for raw material identification, polymorphism screening, and, crucially, for the detection of impurities.[1][2][3] The principle lies in the absorption of infrared radiation by specific molecular vibrations. For a molecule like 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one, the presence of functional groups such as the amide, ether, and the piperazine ring will give rise to a unique and complex spectrum. Any deviation from the reference spectrum of a pure standard can indicate the presence of impurities, such as starting materials, by-products, or degradation products.

Experimental Protocol: Acquiring a High-Fidelity FTIR Spectrum

A reliable FTIR analysis is contingent upon a meticulously executed experimental protocol. The choice of sampling technique is critical and directly influences the quality and reproducibility of the spectral data.[1]

Objective: To obtain a high-resolution FTIR spectrum of a synthesized batch of 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one for purity assessment.

Materials:

  • Synthesized 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one sample

  • Reference standard of 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one (if available)

  • Potassium Bromide (KBr), spectroscopy grade, desiccated

  • Agate mortar and pestle

  • Hydraulic press for KBr pellet preparation

  • FTIR Spectrometer (e.g., Bruker, Agilent, Thermo Fisher) with a deuterated triglycine sulfate (DTGS) detector.

Step-by-Step Methodology:

  • Sample Preparation (KBr Pellet Method):

    • Rationale: The KBr pellet technique is chosen for its ability to produce high-quality spectra for solid samples and is a common method in pharmaceutical analysis. It minimizes scattering effects and provides a uniform sample matrix.

    • Weigh approximately 1-2 mg of the synthesized 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one and 200-300 mg of dry KBr powder.

    • Gently grind the mixture in an agate mortar to a fine, homogenous powder. The goal is to reduce particle size to less than the wavelength of the incident IR radiation to minimize scattering.

    • Transfer the powder to the die of a hydraulic press and apply pressure (typically 8-10 tons) for several minutes to form a transparent or semi-transparent pellet.

  • Background Spectrum Acquisition:

    • Rationale: A background spectrum of the ambient atmosphere (and the KBr matrix) is essential to correct for interfering absorbances from water vapor and carbon dioxide.

    • Place the empty sample holder (or a pure KBr pellet) in the FTIR spectrometer.

    • Collect a background spectrum, typically by co-adding 32 or 64 scans at a resolution of 4 cm⁻¹.

  • Sample Spectrum Acquisition:

    • Place the KBr pellet containing the sample in the spectrometer's sample holder.

    • Acquire the sample spectrum under the same conditions as the background scan (number of scans, resolution).

  • Data Processing:

    • The instrument software will automatically subtract the background spectrum from the sample spectrum, resulting in the absorbance spectrum of the analyte.

    • Perform baseline correction and normalization if necessary to facilitate comparison between spectra.

Cross-Referencing and Purity Interpretation: A Comparative Approach

The core of the purity assessment lies in the meticulous comparison of the acquired spectrum with a reference.

Scenario 1: Comparison with a Certified Reference Standard

This is the most direct and reliable method.

  • Procedure: Acquire the FTIR spectrum of the certified reference standard using the identical protocol as the synthesized sample.

  • Interpretation: Overlay the two spectra. In a pure sample, the positions, relative intensities, and shapes of all absorption bands should be identical to the reference standard. The presence of additional peaks or significant shifts in peak positions in the sample spectrum indicates the presence of impurities.

Scenario 2: Absence of a Certified Reference Standard

In the absence of a certified standard, a multi-faceted approach is necessary, relying on spectral databases and theoretical predictions.

  • Spectral Databases: Utilize comprehensive spectral libraries such as the Spectral Database for Organic Compounds (SDBS)[4][5], the NIST Chemistry WebBook[6][7], or commercial databases from providers like FDM.[8] While a direct match for 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one is unlikely, searching for spectra of structurally similar compounds (e.g., N-acetylpiperazine, other piperazine derivatives) can provide valuable insights into the expected peak positions for key functional groups.[9][10][11][12][13][14][15]

  • Theoretical Peak Assignment: Based on established infrared correlation charts and literature data for similar molecules, predict the characteristic absorption bands for 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one.

Table 1: Predicted Characteristic FTIR Peaks for 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one

Wavenumber (cm⁻¹)Vibration ModeFunctional GroupExpected Appearance
~2950-2800C-H stretchAliphatic (piperazine ring, methoxy, acetyl)Strong
~1640C=O stretchAmide (tertiary)Strong, sharp
~1450C-H bendCH₂ scissoringMedium
~1250C-N stretchAmideMedium
~1100C-O-C stretchEtherStrong
  • Impurity Identification: Potential impurities from the synthesis, such as unreacted starting materials (e.g., 2-(methoxymethyl)piperazine, acetyl chloride) or by-products, will have their own characteristic FTIR signals. For instance, a primary or secondary amine from an unreacted piperazine derivative would exhibit N-H stretching bands in the 3300-3500 cm⁻¹ region.

Workflow for FTIR-Based Purity Assessment

FTIR_Purity_Workflow cluster_synthesis Sample Preparation cluster_acquisition Spectral Acquisition cluster_analysis Data Analysis & Interpretation cluster_decision Purity Decision Synthesized_Sample Synthesized Sample FTIR_Analysis FTIR Spectrum Acquisition Synthesized_Sample->FTIR_Analysis Reference_Standard Reference Standard Reference_Standard->FTIR_Analysis Spectral_Comparison Spectral Comparison FTIR_Analysis->Spectral_Comparison Impurity_Identification Impurity Peak Identification Spectral_Comparison->Impurity_Identification Purity_Decision Purity Assessment Impurity_Identification->Purity_Decision

Sources

Comparative

A Comparative Guide to the Efficacy of 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one as a Reagent in Amide Bond Formation

Introduction In the landscape of medicinal chemistry and drug development, the amide bond is a ubiquitous functional group, central to the structure of peptides, proteins, and a vast array of small-molecule therapeutics....

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry and drug development, the amide bond is a ubiquitous functional group, central to the structure of peptides, proteins, and a vast array of small-molecule therapeutics. The formation of this bond, typically through the coupling of a carboxylic acid and an amine, is one of the most frequently performed reactions in the field.[1][2] The choice of amine reagent is critical, as its structural and electronic properties—such as basicity, nucleophilicity, and steric hindrance—profoundly influence reaction kinetics, yield, and the purity of the final product.

This guide provides a comparative analysis of 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one , a functionalized piperazine derivative, against a set of "standard" secondary amines commonly used in synthesis: Piperazine , N-Methylpiperazine , and Morpholine . While direct comparative data for 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one is not extensively published, this document outlines a comprehensive framework for its evaluation. We will delve into the key physicochemical properties that govern reactivity and present a detailed, robust experimental protocol for a head-to-head comparison in a typical amide coupling reaction. This guide is intended for researchers, scientists, and drug development professionals seeking to evaluate novel building blocks and optimize their synthetic strategies.

Physicochemical Properties: The Foundation of Reactivity

The efficacy of an amine in a coupling reaction is largely dictated by its basicity (pKa) and steric profile. The pKa of the conjugate acid of an amine indicates its ability to deprotonate and the nucleophilicity of the free base.

  • Basicity (pKa): A higher pKa value generally correlates with a more basic and more nucleophilic amine, which can lead to faster reaction rates. However, excessively high basicity can cause side reactions, such as epimerization of chiral centers in the carboxylic acid partner. The N-acetyl group in 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one is an electron-withdrawing group, which is expected to significantly lower the basicity of the adjacent piperazine nitrogen compared to unsubstituted piperazine. The methoxymethyl substituent at the 2-position may introduce some steric hindrance and slightly modulate the basicity of the second nitrogen.

  • Steric Hindrance: Bulky substituents near the reacting nitrogen atom can impede its approach to the activated carboxylic acid, slowing down the reaction.

AmineStructurepKa (Conjugate Acid)Key Structural Features & Expected Impact
Piperazine pKa1: 9.73pKa2: 5.35[3][4]Unsubstituted secondary amine; high basicity and nucleophilicity. Can undergo double acylation.
N-Methylpiperazine pKa1: 9.09 (for the NH)pKa2: 4.79 (for the N-Me)Tertiary amine reduces basicity slightly compared to piperazine.[3][5] Only one site for acylation.
Morpholine pKa: 8.33Oxygen atom is electron-withdrawing, reducing basicity compared to piperazine. Less nucleophilic.
1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one Predicted to be significantly lower than piperazineThe N-acetyl group is strongly electron-withdrawing, drastically reducing the basicity and nucleophilicity of the adjacent nitrogen (N1). The primary site of reaction will be the secondary amine at N4. The methoxymethyl group at C2 introduces steric bulk.

A Case Study: Comparative Efficacy in Amide Bond Formation

To objectively assess the performance of 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one, we propose a standardized amide coupling reaction. This experiment is designed to compare its efficacy directly against the selected standard amines.

Reaction Scheme: The coupling of a standard carboxylic acid, Benzoic Acid , with each amine using HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) as the coupling agent and DIPEA (N,N-Diisopropylethylamine) as a non-nucleophilic base.

The Causality Behind Experimental Choices
  • Carboxylic Acid (Benzoic Acid): A simple, commercially available, and non-chiral aromatic carboxylic acid that avoids complications like racemization.

  • Coupling Reagent (HATU): A highly efficient and widely used third-generation uronium-based coupling reagent.[6][7] It is known for fast reaction rates and high yields, even with challenging substrates.[8] Its mechanism involves the formation of a highly reactive OAt-active ester.[6][9]

  • Base (DIPEA): A sterically hindered, non-nucleophilic base used to deprotonate the carboxylic acid without competing with the primary amine nucleophile.[10]

  • Solvent (DMF): A polar aprotic solvent that effectively dissolves the reagents and intermediates.[6]

Experimental Workflow Diagram

The following diagram illustrates the standardized workflow for the comparative study.

G cluster_prep Reagent Preparation cluster_reaction Parallel Reaction Setup (4 separate flasks) cluster_analysis Analysis & Workup prep_acid Dissolve Benzoic Acid (1.0 eq) & HATU (1.1 eq) in DMF react_setup Cool acid/HATU solution to 0°C prep_acid->react_setup prep_amine1 Prepare stock solutions of: 1. Target Amine (1.2 eq) 2. Piperazine (1.2 eq) 3. N-Methylpiperazine (1.2 eq) 4. Morpholine (1.2 eq) add_amine Add respective Amine solution prep_amine1->add_amine add_base Add DIPEA (2.5 eq) react_setup->add_base add_base->add_amine run_rxn Stir at RT for 4h add_amine->run_rxn monitor Monitor by LC-MS at t=1h, 2h, 4h (Measure % conversion) run_rxn->monitor workup Aqueous Workup (Quench, Extract, Wash) monitor->workup purify Purify via Column Chromatography workup->purify characterize Characterize product (¹H NMR, MS) & Calculate Yield purify->characterize

Caption: Parallel workflow for comparing amine efficacy.

Detailed Experimental Protocol

Materials:

  • Benzoic Acid

  • 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one

  • Piperazine

  • N-Methylpiperazine

  • Morpholine

  • HATU (O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl Acetate

  • 1M HCl solution

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous Na₂SO₄

  • Silica gel for chromatography

Procedure (to be performed in parallel for each amine):

  • Reaction Setup: To a dry round-bottom flask under a nitrogen atmosphere, add Benzoic Acid (e.g., 1 mmol, 1.0 eq) and HATU (1.1 mmol, 1.1 eq).

  • Dissolution: Add anhydrous DMF (5 mL) and stir until all solids are dissolved.

  • Activation: Cool the solution to 0°C in an ice bath. Add DIPEA (2.5 mmol, 2.5 eq) dropwise. Stir the mixture at 0°C for 15 minutes to allow for pre-activation of the carboxylic acid.

  • Amine Addition: Add the respective amine (1.2 mmol, 1.2 eq) to the activated mixture.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4 hours.

  • Monitoring: At 1-hour intervals, withdraw a small aliquot, quench with water, dilute with acetonitrile, and analyze by LC-MS to determine the percentage conversion of the starting material.

  • Workup: Upon completion (or after 4 hours), dilute the reaction mixture with ethyl acetate (20 mL). Wash the organic layer sequentially with 1M HCl (2 x 15 mL), saturated NaHCO₃ solution (2 x 15 mL), and brine (1 x 15 mL).

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the pure amide.

  • Characterization: Confirm the structure and purity of the isolated product using ¹H NMR and Mass Spectrometry. Calculate the isolated yield.

Amide Coupling Mechanism (HATU-mediated)

The diagram below outlines the generally accepted mechanism for HATU-mediated amide bond formation.

G RCOOH R-COOH RCOO R-COO⁻ RCOOH->RCOO -H⁺ Base Base (DIPEA) ActiveEster OAt-Active Ester (R-CO-OAt) RCOO->ActiveEster + HATU HATU HATU TMU Tetramethylurea (byproduct) Amide Amide (R-CONR'₂) ActiveEster->Amide + R'₂NH Amine R'₂NH HOAt HOAt (byproduct)

Caption: Mechanism of HATU-mediated amide coupling.

Data Analysis and Expected Outcomes

The results of the parallel synthesis should be compiled into a clear, comparative table. This self-validating system allows for an objective assessment of each reagent under identical conditions.

ReagentTime to Completion (LC-MS)% Conversion (at 4h)Isolated Yield (%)Purity (by ¹H NMR)Notes
1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one tbdtbdtbdtbdAssess for steric hindrance effects.
Piperazine tbdtbdtbdtbdPotential for di-acylation by-product.
N-Methylpiperazine tbdtbdtbdtbdGood benchmark for a reactive secondary amine.
Morpholine tbdtbdtbdtbdBenchmark for a less basic, less nucleophilic amine.

Hypothesis and Discussion of Potential Outcomes:

  • Reactivity: We hypothesize that the reactivity order will be: Piperazine > N-Methylpiperazine > Morpholine . The position of 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one in this series is the key question. The electron-withdrawing N-acetyl group will deactivate the adjacent N1 nitrogen, meaning the reaction will occur at N4. The basicity at N4 is expected to be lower than that of piperazine due to the distant acetyl group, but potentially higher than morpholine. Therefore, its reactivity might be comparable to or slightly less than N-methylpiperazine.

  • Steric Effects: The methoxymethyl group at the 2-position of the target amine may introduce steric hindrance, potentially slowing the reaction rate compared to un-substituted piperazines, especially if the group adopts a conformation that shields the N4 nitrogen.

  • Advantages of 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one: The primary advantage of this reagent is its pre-functionalized nature. The methoxymethyl and acetyl groups provide additional vectors for modification or points of interaction in a drug-target binding pocket, making it a potentially valuable building block in fragment-based drug discovery. Its reduced basicity compared to piperazine could also be an advantage in preventing base-mediated side reactions.

Conclusion

While 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one is not a "standard" amine, its unique functionalization presents opportunities for medicinal chemists. Its efficacy as a nucleophile in amide coupling reactions is predicted to be moderate, likely falling between that of N-methylpiperazine and morpholine, due to a balance of electronic deactivation and potential steric effects. The provided experimental framework offers a robust and reliable method for its direct comparison with established reagents. By systematically evaluating its performance in terms of reaction rate, yield, and purity, researchers can make informed decisions about incorporating this and other novel building blocks into their synthetic programs, ultimately accelerating the drug discovery process.

References

  • HATU - Wikipedia. [Link]

  • Amine to Amide Mechanism - HATU - Common Organic Chemistry. [Link]

  • HATU I HATU Coupling: Challenges Associated with the Byproducts I Amide bond formation I Amide bond - YouTube. [Link]

  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC. [Link]

  • Comparing the pKb of piperazine and methylpiperazine - Chemistry Stack Exchange. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K - University of Regina. [Link]

  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates - Organic & Biomolecular Chemistry. [Link]

  • pK a values of common substituted piperazines - ResearchGate. [Link]

  • pK a Values of Some Piperazines at (298, 303, 313, and 323) K - ResearchGate. [Link]

  • pKa Values of Some Piperazines at (298, 303, 313, and 323) K - ACS Publications. [Link]

Sources

Safety & Regulatory Compliance

Safety

Comprehensive Safety and Disposal Protocol for 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one

For researchers and drug development professionals, managing the lifecycle of complex organic building blocks requires more than standard hazardous waste compliance; it demands a mechanistic understanding of the molecule...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals, managing the lifecycle of complex organic building blocks requires more than standard hazardous waste compliance; it demands a mechanistic understanding of the molecule's reactivity. 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one is a highly functionalized piperazine derivative utilized in advanced synthetic workflows.

This guide provides an authoritative, step-by-step operational protocol for the safe handling, segregation, and ultimate disposal of this compound, grounded in its specific physicochemical profile.

Physicochemical Profiling & Hazard Causality

To design a self-validating safety system, we must first deconstruct the molecule to understand the causality behind its hazards. 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one contains three distinct functional moieties that dictate its operational and disposal parameters:

  • The Secondary Amine (N4 Position): Because the N1 position is acetylated (forming an amide), the N4 position remains a free secondary amine. Secondary amines act as nucleophiles and weak bases. Crucial Causality: When exposed to nitrosating agents (such as nitrites under acidic conditions), secondary amines undergo nitrosation to form highly stable, potent N-nitrosamine carcinogens [1]. This dictates strict segregation parameters during waste collection.

  • The Methoxymethyl Ether Group: Ethers are susceptible to auto-oxidation, forming explosive peroxides upon prolonged exposure to atmospheric oxygen. While the methoxymethyl moiety is sterically and electronically less prone to rapid peroxide accumulation than diethyl ether or THF, it still mandates periodic testing if stored long-term and specific inert-handling procedures.

  • The Piperazine Core: Nitrogen-rich organic rings exhibit moderate-to-high aqueous toxicity. Furthermore, their thermal destruction generates significant volumes of nitrogen oxides (NOx), necessitating specialized incineration infrastructure [2].

Quantitative Hazard & Disposal Parameters

The following table summarizes the critical data points required for logistical planning and environmental health and safety (EHS) compliance.

ParameterSpecification / DataCausality / Rationale
Chemical Class Nitrogenous Organic (Piperazine Derivative)High nitrogen content dictates incineration with NOx scrubbing requirements.
Key Reactive Moieties Secondary Amine, Amide, EtherAmine causes basicity/nitrosamine risk; Ether poses mild peroxide risk.
Incompatible Materials Nitrites, Nitric Acid, Strong OxidizersStrict segregation prevents highly toxic N-nitrosamine formation and exothermic reactions.
Primary Disposal Method High-Temperature Incineration (>1000°C)Ensures complete thermal cleavage of the stable piperazine ring.
Required Emission Control NOx ScrubberNeutralizes toxic nitrogen oxides generated during combustion.
Aqueous Toxicity Moderate to HighAmines disrupt aquatic ecosystems; strictly prohibits drain disposal.

Experimental Workflows: Safe Handling Protocols

Before generating waste, the handling of the pure compound or its solutions must be tightly controlled to prevent exposure and degradation.

Step-by-Step Methodology for Safe Handling:

  • Engineering Controls: Conduct all transfers, weighing, and reactions inside a certified Class II chemical fume hood. Do not handle on an open benchtop to prevent the inhalation of aerosols or dust.

  • PPE Verification: Don standard laboratory PPE: nitrile gloves (double-gloving is recommended if handling concentrated organic solutions), splash-proof chemical goggles, and a flame-resistant lab coat.

  • Atmospheric Control: If heating the compound or utilizing it in reflux conditions, maintain an inert atmosphere (Nitrogen or Argon) via a Schlenk line or manifold. This prevents the auto-oxidation of the methoxymethyl ether moiety.

  • Equipment Decontamination: Post-experiment, rinse all glassware with a compatible organic solvent (e.g., methanol or dichloromethane). Do not wash directly in the sink. Collect the rinsate as hazardous nitrogenous waste.

Step-by-Step Waste Segregation and Disposal Procedures

The overriding principle governing the prudent handling of laboratory waste is that no activity should begin unless a disposal plan has been formulated [2].

Step 1: Chemical Segregation (Critical Step) Isolate the 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one waste from any oxidizing agents, specifically nitrites, nitrates, and nitric acid. Mixing secondary amines with these reagents in a waste carboy will catalyze the formation of N-nitrosamines, instantly escalating the waste's toxicity profile to a severe carcinogenic hazard[1].

Step 2: Containerization Transfer the waste into a high-density polyethylene (HDPE) or amber glass waste carboy. Ensure the container material is compatible with basic amines (avoid metals that may corrode).

Step 3: GHS-Compliant Labeling Affix a label clearly stating: "Hazardous Waste - Nitrogenous Organic / Secondary Amine. DO NOT MIX WITH OXIDIZERS." Include the accumulation start date.

Step 4: Secondary Containment Storage Store the sealed container in a designated, well-ventilated secondary containment tray. Keep away from direct sunlight and heat sources to prevent pressure buildup from solvent evaporation or slow degradation.

Step 5: Final Thermal Destruction Route the containerized waste to a licensed hazardous waste disposal facility. The legally and scientifically required destruction method is high-temperature incineration equipped with an afterburner and a basic NOx scrubbing system. Combustion of the piperazine ring yields NO and NO2; the scrubber (utilizing basic solutions or selective catalytic reduction) is mandatory to neutralize these emissions and comply with environmental regulations [3].

Waste Routing Visualization

The following diagram illustrates the logical decision tree for processing this specific chemical waste, ensuring all safety checkpoints are met prior to final destruction.

G Start Waste Generation: 1-[2-(Methoxymethyl)piperazin-1-yl]ethan-1-one Segregation Waste Segregation Phase (Isolate from Nitrites/Oxidizers) Start->Segregation Check Are Nitrosating Agents Present? Segregation->Check Danger High Risk: N-Nitrosamine Formation (Quarantine & Treat Separately) Check->Danger Yes Container Containerization (HDPE/Glass, Label: Nitrogenous Waste) Check->Container No Danger->Container Post-Neutralization Incineration High-Temperature Incineration (Thermal Destruction) Container->Incineration Scrubber NOx Scrubbing System (Neutralize Nitrogen Oxides) Incineration->Scrubber Exhaust Gas (NOx) End Safe Atmospheric Exhaust & Ash Disposal Scrubber->End

Workflow for the segregation and thermal destruction of nitrogenous piperazine waste.

References

  • U.S. Food and Drug Administration (FDA). Control of Nitrosamine Impurities in Human Drugs. Guidance for Industry. Available at:[Link]

  • National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. Washington (DC): National Academies Press (US); 2011. Chapter 8, Management of Waste. Available at:[Link]

  • U.S. Environmental Protection Agency (EPA). Hazardous Waste Management System; General. 40 CFR Parts 260-262. Available at: [Link]

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